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  • Product: (3-Chlorophenyl)diphenylmethanol
  • CAS: 29647-82-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Characterization, Synthesis, and Pharmaceutical Applications of (3-Chlorophenyl)diphenylmethanol

Executive Summary (3-Chlorophenyl)diphenylmethanol is a highly versatile triarylmethane derivative that occupies a dual role in modern pharmaceutical science. In the realm of quality assurance, it is a critical reference...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Chlorophenyl)diphenylmethanol is a highly versatile triarylmethane derivative that occupies a dual role in modern pharmaceutical science. In the realm of quality assurance, it is a critical reference standard used to monitor impurities during the synthesis of the broad-spectrum antifungal agent, Clotrimazole (1[1]). In the sphere of novel drug discovery, it serves as a foundational building block for synthesizing triarylmethane (TRAM) derivatives, which have been identified as potent, selective inhibitors of connexin 50 (Cx50) gap junction channels (2[2]).

This guide provides an in-depth mechanistic analysis of its synthesis, downstream applications, and analytical characterization, designed for senior researchers and drug development professionals.

Chemical Identity & Physicochemical Properties

Understanding the steric and electronic properties of the triarylmethane core is essential for predicting its reactivity, particularly its propensity to form stable trityl carbocations during SN1 substitution reactions.

PropertyValue
IUPAC Name (3-chlorophenyl)(diphenyl)methanol
Common Synonyms m-Chlorophenyldiphenylcarbinol; (m-Chlorophenyl)diphenyl carbinol
CAS Registry Number 29647-82-3
Molecular Formula C₁₉H₁₅ClO
Molecular Weight 294.77 g/mol
Structural Class Triarylmethanol / Tertiary Alcohol

Synthesis Methodology: The Grignard Approach

The most robust and scalable method for synthesizing (3-Chlorophenyl)diphenylmethanol is via a Grignard addition. This involves the nucleophilic attack of 3-chlorophenylmagnesium bromide on the carbonyl carbon of benzophenone.

Mechanistic Causality & Protocol

Why these specific conditions? The formation of the Grignard reagent requires strictly anhydrous conditions because water will violently quench the carbanion, forming the corresponding alkane. Catalytic iodine is utilized to chemically scour the magnesium surface, removing the passivating magnesium oxide ( MgO ) layer and facilitating the single-electron transfer necessary to initiate the reaction.

Step-by-Step Experimental Workflow:

  • Initiation: In a flame-dried, nitrogen-purged flask, add 25 mmol of magnesium turnings and a catalytic crystal of iodine. Add 10% of the total 1-bromo-3-chlorobenzene (from a 25 mmol total batch) dissolved in anhydrous diethyl ether (2[2]).

  • Grignard Formation: Once the iodine color fades and a mild exotherm is observed (confirming initiation), add the remaining 1-bromo-3-chlorobenzene dropwise to maintain a gentle reflux. Stir until all magnesium is consumed.

  • Electrophilic Addition: Cool the flask to 0°C to control the exothermic addition and prevent solvent boil-off. Slowly add benzophenone (25 mmol) dissolved in anhydrous ether.

  • Quenching: Carefully quench the reaction with saturated aqueous NH4​Cl . Causality: A mildly acidic quench is preferred over strong mineral acids to prevent the premature dehydration of the newly formed tertiary alcohol into a triarylmethane carbocation.

  • Workup & Isolation: Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude residue from ethanol to yield the pure target compound.

Self-Validating System: The transition of the reaction mixture from a cloudy suspension to a clear brownish solution, coupled with the complete consumption of magnesium turnings, serves as an internal visual checkpoint that the Grignard reagent has successfully formed before the electrophile is introduced.

Synthesis Mg Magnesium Turnings + Catalytic I2 Grignard 3-Chlorophenylmagnesium Bromide (Grignard Reagent) Mg->Grignard Reflux ArBr 1-Bromo-3-chlorobenzene in Anhydrous Ether ArBr->Grignard Reflux Intermediate Alkoxide Intermediate Grignard->Intermediate Benzophenone Benzophenone (Electrophile) Benzophenone->Intermediate Dropwise Addition Quench Aqueous NH4Cl Quench & Workup Intermediate->Quench Product (3-Chlorophenyl)diphenylmethanol Target Compound Quench->Product Recrystallization

Fig 1: Grignard synthesis workflow of (3-Chlorophenyl)diphenylmethanol.

Pharmaceutical Applications & Downstream Pathways

Quality Control: Clotrimazole Impurity Profiling

During the commercial production of Clotrimazole, regulatory agencies (FDA, EMA) require rigorous monitoring of process-related impurities and degradation products under ICH guidelines. (3-Chlorophenyl)diphenylmethanol is structurally related to the Clotrimazole API and acts as a critical secondary reference standard for HPLC and LC-MS impurity profiling (3[3]). It is utilized in forced degradation studies and Abbreviated New Drug Application (ANDA) filings to validate the stability-indicating power of analytical methods (1[1]).

Precursor to Novel Cx50 Inhibitors (Drug Discovery)

Beyond quality control, the compound is a direct precursor to N-[(3-Chlorophenyl)diphenylmethyl]-1,3-thiazol-2-amine (designated as T129), a highly selective inhibitor of the Cx50 gap junction channel, which plays a role in lens microcirculation (2[2]).

Step-by-Step Protocol for T129 Synthesis:

  • Chlorination (Method B): React (3-Chlorophenyl)diphenylmethanol with acetyl chloride ( CH3​COCl ). Causality: Acetyl chloride selectively substitutes the tertiary hydroxyl group via an SN​1 mechanism. The intermediate carbocation is highly stabilized by the three aromatic rings, driving the reaction forward to yield 1-chloro-3-(chlorodiphenylmethyl)benzene (2[2]).

  • Amination (Method C): Without further purification, evaporate the excess acetyl chloride to prevent side reactions. Dissolve the crude trityl chloride in anhydrous acetonitrile and react it with an excess of 2-aminothiazole. The highly electrophilic trityl carbon undergoes rapid nucleophilic attack by the amine.

  • Isolation: Pour the mixture into cold water, filter the precipitate, wash thoroughly to remove unreacted amine, and recrystallize from ethanol (2[2]).

Self-Validating System: The successful conversion from the tertiary alcohol to the amine can be validated using Thin-Layer Chromatography (TLC). The disappearance of the starting material and the emergence of a highly UV-active, more polar basic spot indicates successful amination.

Applications cluster_0 Pharmaceutical QC cluster_1 Drug Discovery (TRAMs) Core (3-Chlorophenyl)diphenylmethanol Impurity Impurity Profiling (HPLC/LC-MS) Core->Impurity Reference Standard Chlorination Chlorination (Method B) Core->Chlorination Clotrimazole Clotrimazole API Clotrimazole->Impurity QC Testing Intermediate2 1-chloro-3-(chlorodiphenylmethyl)benzene Chlorination->Intermediate2 Amine 2-Aminothiazole Addition Intermediate2->Amine T129 T129 (Cx50 Inhibitor) Amine->T129 Yields

Fig 2: Dual pharmaceutical roles: Clotrimazole QC and Cx50 inhibitor synthesis.

Analytical Characterization & Self-Validating QA

To ensure the integrity of (3-Chlorophenyl)diphenylmethanol for use as a GMP-compliant reference standard, a comprehensive analytical data package is required (1[1]). The table below outlines the expected analytical observations.

Analytical TechniqueExpected Observation & Mechanistic Purpose
¹H-NMR (Proton NMR) Multiplets in the aromatic region ( δ 7.1–7.5 ppm) corresponding to 14 aromatic protons; a broad singlet ( ∼δ 2.8 ppm) for the -OH proton. Validation: The -OH peak will disappear upon D2​O exchange, confirming the presence of the carbinol hydroxyl group.
Mass Spectrometry (ESI+) m/z 277.1 [M−OH]+ base peak. Causality: Triarylmethanols readily lose the hydroxyl group during ionization to form the highly stable, resonance-delocalized trityl cation.
HPLC (High-Performance Liquid Chromatography) A single sharp peak indicating >98% purity. Crucial for establishing the relative retention time (RRT) against the Clotrimazole API peak.
IR Spectroscopy Broad O-H stretching vibration at 3400 cm⁻¹; distinct C-Cl stretch at 750 cm⁻¹.

References

  • Source: National Institutes of Health (NIH / PMC)
  • 29647-82-3 (3-Chlorophenyl)
  • Clotrimazole EP Impurities & USP Related Compounds Source: SynThink Research Chemicals URL
  • 1-chloro-2-(dichloromethyl)

Sources

Exploratory

An In-depth Technical Guide to (3-Chlorophenyl)diphenylmethanol: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties of (3-Chlorophenyl)diphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of (3-Chlorophenyl)diphenylmethanol, a key intermediate in pharmaceutical synthesis. Drawing upon established chemical principles and available data, this document offers practical insights for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of (3-Chlorophenyl)diphenylmethanol

(3-Chlorophenyl)diphenylmethanol, a triarylmethanol derivative, holds considerable importance in the pharmaceutical industry, primarily as a registered starting material and key intermediate in the synthesis of the widely used antifungal agent, Clotrimazole. Its structural integrity and purity are paramount to the quality and efficacy of the final active pharmaceutical ingredient (API). This guide delves into the core physicochemical characteristics of this compound, providing a foundational understanding for its effective handling, synthesis, and analysis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of (3-Chlorophenyl)diphenylmethanol is essential for its application in synthesis and for the development of analytical methods.

Structural and General Properties
PropertyValueSource(s)
IUPAC Name (3-Chlorophenyl)diphenylmethanolN/A
Synonyms m-Chlorphenyldiphenylcarbinol, (3-Chlorophenyl)diphenyl carbinol[1]
CAS Number 29647-82-3[1]
Molecular Formula C₁₉H₁₅ClO[1]
Molecular Weight 294.77 g/mol [1][2]
Appearance White to off-white solid (predicted)[3]
Thermal and Solubility Properties (Experimental and Estimated)
PropertyValueNotesSource(s)
Melting Point ~40 °C (estimated)Based on the melting point of (3-chlorophenyl)(phenyl)methanol. The additional phenyl group in the target molecule would likely increase the melting point due to increased molecular weight and potential for crystal packing interactions.
Boiling Point ~342.6 °C at 760 mmHg (estimated)Based on the boiling point of (3-chlorophenyl)(phenyl)methanol. The increased molecular weight would likely result in a higher boiling point for (3-Chlorophenyl)diphenylmethanol.
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, benzene, chloroform).Based on the general solubility of triarylmethanols and the parent compound, diphenylmethanol. The non-polar nature of the three aromatic rings dominates the molecule's solubility profile.[4]

Synthesis of (3-Chlorophenyl)diphenylmethanol

The most common and versatile method for the synthesis of unsymmetrical triarylmethanols like (3-Chlorophenyl)diphenylmethanol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction offers a direct route to this tertiary alcohol.

Retrosynthetic Analysis

A retrosynthetic approach reveals two primary Grignard synthesis pathways:

Retrosynthesis cluster_path1 Pathway 1 cluster_path2 Pathway 2 Target (3-Chlorophenyl)diphenylmethanol Grignard1 Phenylmagnesium bromide Grignard1->Target Nucleophilic Addition Ketone1 3-Chlorobenzophenone Ketone1->Target Grignard2 3-Chlorophenylmagnesium bromide Grignard2->Target Nucleophilic Addition Ketone2 Benzophenone Ketone2->Target

Retrosynthetic pathways for (3-Chlorophenyl)diphenylmethanol.
Recommended Synthetic Protocol: Grignard Reaction

This protocol details the synthesis via the reaction of phenylmagnesium bromide with 3-chlorobenzophenone (Pathway 1). This choice is often dictated by the commercial availability and stability of the starting materials.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromobenzene

  • 3-Chlorobenzophenone

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Appropriate organic solvents for extraction and purification (e.g., diethyl ether, hexanes)

Experimental Workflow:

Grignard Synthesis Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Ketone cluster_workup Work-up and Purification A 1. Flame-dry glassware under inert atmosphere (N₂ or Ar). B 2. Add Mg turnings and an iodine crystal to the reaction flask. A->B C 3. Slowly add a solution of bromobenzene in anhydrous ether/THF to initiate the reaction. B->C D 4. Maintain gentle reflux until Mg is consumed. C->D F 6. Slowly add the ketone solution to the Grignard reagent at 0 °C. D->F E 5. Dissolve 3-chlorobenzophenone in anhydrous ether/THF. E->F G 7. Stir at room temperature until reaction is complete (TLC monitoring). F->G H 8. Quench the reaction by slow addition to saturated aq. NH₄Cl. G->H I 9. Extract the aqueous layer with diethyl ether. H->I J 10. Combine organic layers, wash with brine, and dry over Na₂SO₄. I->J K 11. Evaporate the solvent under reduced pressure. J->K L 12. Purify the crude product by recrystallization or column chromatography. K->L

Step-by-step workflow for the Grignard synthesis.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and will react with protic solvents like water, which would quench the reagent and prevent the desired reaction with the ketone. Flame-drying the glassware and using anhydrous solvents are critical for success.

  • Initiation with Iodine: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide. A small crystal of iodine helps to activate the magnesium surface and initiate the formation of the Grignard reagent.

  • Slow Addition and Temperature Control: The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic. Slow addition of reagents and cooling (especially during the addition of the ketone) are necessary to control the reaction rate and prevent side reactions.

  • Aqueous Work-up with NH₄Cl: A saturated solution of ammonium chloride is a mild acid that effectively quenches any unreacted Grignard reagent and protonates the intermediate alkoxide to form the desired alcohol without causing potential acid-catalyzed side reactions.

Chemical Reactivity and Applications

The chemical reactivity of (3-Chlorophenyl)diphenylmethanol is centered around the hydroxyl group and the stability of the corresponding tertiary carbocation.

Key Reactions
  • Conversion to Alkyl Halide: The hydroxyl group can be readily substituted by a halide using reagents like thionyl chloride (SOCl₂) or hydrogen halides (e.g., HCl) to form the corresponding (3-chlorophenyl)diphenylmethyl chloride. This is a crucial step in the synthesis of Clotrimazole.

  • Ether Formation: Under acidic conditions or via Williamson ether synthesis (after deprotonation of the alcohol), ethers can be formed.

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions will yield the corresponding esters.

Role in Clotrimazole Synthesis

(3-Chlorophenyl)diphenylmethanol is a direct precursor to Clotrimazole. The synthesis involves the conversion of the alcohol to the chloride, followed by nucleophilic substitution with imidazole.

Clotrimazole Synthesis A (3-Chlorophenyl)diphenylmethanol B (3-Chlorophenyl)diphenylmethyl chloride A->B SOCl₂ or HCl C Clotrimazole B->C Imidazole, Base

Synthesis of Clotrimazole from (3-Chlorophenyl)diphenylmethanol.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of (3-Chlorophenyl)diphenylmethanol. While specific experimental spectra for this compound are not widely available in the public domain, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Spectroscopic Data (Predicted)
TechniqueExpected Key Features
¹H NMR ~7.0-7.5 ppm (m): Complex multiplet for the aromatic protons. The protons on the 3-chlorophenyl ring will exhibit a distinct splitting pattern. ~2.0-3.0 ppm (s, broad): A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
¹³C NMR ~140-148 ppm: Signals for the quaternary aromatic carbons attached to the carbinol carbon and the carbon bearing the chlorine atom. ~125-135 ppm: Signals for the other aromatic carbons. ~80-85 ppm: A key signal for the tertiary carbinol carbon (C-OH).
IR Spectroscopy ~3550-3200 cm⁻¹ (broad): O-H stretching vibration of the alcohol. ~3100-3000 cm⁻¹: C-H stretching of the aromatic rings. ~1600, 1490, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings. ~1100-1000 cm⁻¹: C-O stretching of the tertiary alcohol. ~800-600 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry Molecular Ion (M⁺): Expected at m/z 294/296 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio). Key Fragmentation: Loss of a water molecule (M-18), and cleavage to form stable triarylmethyl carbocations.
Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of (3-Chlorophenyl)diphenylmethanol, particularly in a quality control setting. A reversed-phase method is typically employed.

Typical HPLC Method Parameters:

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for non-polar aromatic compounds.
Mobile Phase Acetonitrile and water gradientA gradient is often necessary to elute any impurities with different polarities.
Detector UV at ~220-230 nmThe aromatic rings provide strong UV absorbance in this region.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.

Self-Validating Protocol for HPLC Purity:

  • System Suitability: Inject a standard solution multiple times to ensure the reproducibility of retention time, peak area, and other chromatographic parameters.

  • Specificity: Analyze a placebo (all components except the analyte) to ensure no interference with the main peak.

  • Linearity: Prepare a series of standard solutions at different concentrations to establish a linear relationship between concentration and peak area.

  • Accuracy: Spike a known amount of the analyte into a placebo and measure the recovery to assess the accuracy of the method.

  • Precision: Analyze multiple preparations of the same sample to determine the method's repeatability.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(3-Chlorophenyl)diphenylmethanol is a vital chemical intermediate with well-defined, albeit not always publicly documented, physical and chemical properties. Its synthesis via the Grignard reaction is a robust and scalable method, provided that stringent anhydrous conditions are maintained. A thorough analytical characterization, primarily using HPLC and spectroscopic methods, is crucial to ensure its purity for pharmaceutical applications. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can confidently and safely utilize (3-Chlorophenyl)diphenylmethanol in their synthetic endeavors.

References

  • Solubility of Things. Diphenylmethanol. [Link]

  • Becton, Dickinson and Company. Material Safety Data Sheet. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • University of Nebraska-Lincoln. Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]

  • Royal Society of Chemistry. Compound purity analysis and HPLC data. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PubChemLite. (3-chlorophenyl)(phenyl)methanol (C13H11ClO). [Link]

  • PubChem. Benzhydrol. [Link]

  • Pharmaffiliates. 29647-82-3| Chemical Name : (3-Chlorophenyl)(diphenyl)methanol. [Link]

  • PubChem. (2-Chlorophenyl)diphenylmethanol. [Link]

  • Google Patents.
  • Carl ROTH. Safety Data Sheet: Diphenylmethanol. [Link]

  • ResearchGate. Development and validation of HPLC method for determination of clotrimazole and its two degradation products in spray formulation. [Link]

  • Jasperse, J. Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol. [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • Research Journal of Pharmacy and Technology. Development and Validation of an Analytical Method for Simultaneous Estimation of Clotrimazole and its Impurity by RP-HPLC. [Link]

  • NIST WebBook. Benzenemethanol, α-phenyl-. [Link]

  • TSTC. Macroscale Synthesis of Triphenylmethanol via a Grignard Reaction. [Link]

  • Odinity. Synthesis of Triphenylmethanol from Benzophenone and Bromobenzene. [Link]

  • Doc Brown's Chemistry. CH3OH C-13 nmr spectrum of methanol. [Link]

  • PubChem. 4-Chlorobenzhydrol. [Link]

  • ResearchGate. FTIR spectrum of liquid methanol CH3OH. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Formation of (3-Chlorophenyl)diphenylmethanol in Clotrimazole Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pivotal Intermediate in Clotrimazole Synthesis Clotrimazole, a widely utilized broad-spectrum antifungal agent, owes its efficacy to its u...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Intermediate in Clotrimazole Synthesis

Clotrimazole, a widely utilized broad-spectrum antifungal agent, owes its efficacy to its unique molecular structure, which inhibits the synthesis of ergosterol, a vital component of fungal cell membranes.[1] A critical juncture in the synthesis of this important pharmaceutical is the formation of the tertiary alcohol, (3-Chlorophenyl)diphenylmethanol. This intermediate provides the foundational scaffold upon which the final imidazole moiety is installed. A thorough understanding of the mechanism of its formation is paramount for process optimization, yield maximization, and impurity control in the manufacturing of Clotrimazole.

This technical guide provides a comprehensive exploration of the predominant synthetic route to (3-Chlorophenyl)diphenylmethanol—the Grignard reaction—delving into the mechanistic intricacies and critical process parameters. Furthermore, an alternative synthetic strategy via the Friedel-Crafts reaction is presented, offering a comparative perspective for researchers and drug development professionals.

Part 1: The Grignard Reaction: A Cornerstone of Triarylmethanol Synthesis

The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it stands as the most common and industrially preferred method for synthesizing triarylmethanols like (3-Chlorophenyl)diphenylmethanol.[2] The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound, in this case, a ketone.

Mechanism of Formation

The synthesis of (3-Chlorophenyl)diphenylmethanol via the Grignard reaction proceeds through a well-established nucleophilic addition mechanism.[3][4] The reaction can be conceptually broken down into two key stages:

  • Formation of the Grignard Reagent: Phenylmagnesium bromide is typically prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[5] The ether solvent is crucial as it solvates and stabilizes the Grignard reagent as it forms.[6]

  • Nucleophilic Addition to a Ketone: The prepared phenylmagnesium bromide then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a substituted benzophenone. In the context of producing (3-Chlorophenyl)diphenylmethanol, the ketone of choice would be 3-chlorobenzophenone. The carbon-magnesium bond is highly polarized, with the carbon atom bearing a partial negative charge, making it a strong carbon-based nucleophile.[7] This nucleophilic attack on the carbonyl carbon leads to the formation of a tetrahedral alkoxide intermediate, which is stabilized by the magnesium halide.

  • Acidic Workup: The final step involves the addition of a protic acid (typically a dilute aqueous acid like HCl or H₂SO₄) to protonate the alkoxide, yielding the desired tertiary alcohol, (3-Chlorophenyl)diphenylmethanol.[8][9]

Grignard_Mechanism ketone 3-Chlorobenzophenone intermediate Tetrahedral Alkoxide Intermediate ketone->intermediate Nucleophilic Attack grignard Phenylmagnesium Bromide (PhMgBr) grignard->intermediate ether Anhydrous Ether (Solvent) ether->grignard Stabilization product (3-Chlorophenyl)diphenylmethanol intermediate->product Protonation acid Acidic Workup (e.g., H₃O⁺) acid->intermediate caption1 Mechanism of (3-Chlorophenyl)diphenylmethanol formation via Grignard reaction.

Caption: Mechanism of (3-Chlorophenyl)diphenylmethanol formation via Grignard reaction.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a synthesized representation based on established procedures for Grignard reactions to produce triarylmethanols.[5][10]

Materials:

  • Magnesium turnings

  • Iodine crystal (for initiation)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Bromobenzene

  • 3-Chlorobenzophenone

  • 1 M Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Petroleum ether or hexanes (for purification)

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is thoroughly flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

    • Magnesium turnings and a small crystal of iodine are placed in the flask.

    • A solution of bromobenzene in anhydrous diethyl ether is added to the dropping funnel.

    • A small portion of the bromobenzene solution is added to the magnesium turnings. The reaction is initiated, often indicated by a color change from brown (iodine) to colorless and gentle refluxing of the ether. Gentle heating may be required to start the reaction.

    • Once initiated, the remaining bromobenzene solution is added dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction of the magnesium. The resulting solution of phenylmagnesium bromide will be cloudy and greyish.

  • Reaction with 3-Chlorobenzophenone:

    • In a separate flask, a solution of 3-chlorobenzophenone in anhydrous diethyl ether is prepared.

    • The Grignard reagent solution is cooled to room temperature, and the 3-chlorobenzophenone solution is added dropwise with vigorous stirring. An ice bath can be used to control the exothermic reaction.

    • After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • Work-up and Purification:

    • The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl or H₂SO₄ with cooling in an ice bath. This will protonate the alkoxide and dissolve any unreacted magnesium.

    • The mixture is transferred to a separatory funnel, and the organic layer is separated.

    • The aqueous layer is extracted twice with diethyl ether.

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is often a solid that can be purified by recrystallization from a suitable solvent system, such as petroleum ether or a mixture of hexanes and ethyl acetate, to yield pure (3-Chlorophenyl)diphenylmethanol.[9]

Critical Process Parameters and Their Impact
ParameterImportanceRationale and Field-Proven Insights
Anhydrous Conditions Critical Grignard reagents are highly basic and will react with any protic source, such as water, to quench the reagent and reduce the yield.[9] All glassware must be rigorously dried, and anhydrous solvents are essential.
Solvent High Diethyl ether and THF are the most common solvents. They are crucial for solvating and stabilizing the Grignard reagent. THF is less volatile and may be preferred for higher reaction temperatures.
Reaction Temperature Moderate The formation of the Grignard reagent is exothermic and may require initial heating to start, but the subsequent addition of the ketone should be controlled with cooling to prevent side reactions.
Rate of Addition Moderate Slow, dropwise addition of both the alkyl halide (for Grignard formation) and the ketone is important to control the exothermicity of the reaction and minimize the formation of by-products such as biphenyl.[11]
Purity of Magnesium High The surface of magnesium turnings can be coated with magnesium oxide, which can inhibit the reaction. Using fresh, high-purity magnesium is recommended. A small amount of iodine is often used to activate the magnesium surface.[8]
Acidic Workup Critical The choice and concentration of the acid for the workup are important. A dilute acid is sufficient to protonate the alkoxide. Using a concentrated acid can lead to side reactions, such as dehydration of the tertiary alcohol.

Part 2: The Friedel-Crafts Reaction: An Alternative Synthetic Avenue

While the Grignard reaction is the most prevalent method, the Friedel-Crafts reaction offers an alternative approach to the synthesis of triarylmethanols and their precursors.[12] This electrophilic aromatic substitution reaction can be adapted to produce (3-Chlorophenyl)diphenylmethanol, typically through a two-step acylation-alkylation sequence.

Mechanism of Formation
  • Friedel-Crafts Acylation: The synthesis would begin with the Friedel-Crafts acylation of chlorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[13] This reaction forms 3-chlorobenzophenone, the key ketone intermediate. The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of chlorobenzene.

  • Friedel-Crafts Alkylation (or Grignard Addition): While a subsequent Friedel-Crafts alkylation of benzene with the newly formed ketone could theoretically lead to the desired product, this is often less efficient. A more practical approach would be to use the 3-chlorobenzophenone synthesized in the first step as the starting material for a Grignard reaction with phenylmagnesium bromide, as detailed in the previous section.

Friedel_Crafts_Mechanism chlorobenzene Chlorobenzene ketone 3-Chlorobenzophenone chlorobenzene->ketone Electrophilic Aromatic Substitution benzoyl_chloride Benzoyl Chloride acylium_ion Acylium Ion (Electrophile) benzoyl_chloride->acylium_ion lewis_acid Lewis Acid (AlCl₃) lewis_acid->benzoyl_chloride Activation acylium_ion->ketone hcl HCl caption2 Mechanism of 3-Chlorobenzophenone formation via Friedel-Crafts acylation.

Caption: Mechanism of 3-Chlorobenzophenone formation via Friedel-Crafts acylation.

Detailed Experimental Protocol: Synthesis of 3-Chlorobenzophenone

The following protocol outlines the Friedel-Crafts acylation to produce the key ketone intermediate.[13]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Chlorobenzene

  • Benzoyl chloride

  • Dichloromethane (anhydrous)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • A flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is charged with anhydrous aluminum chloride and anhydrous dichloromethane.

    • The mixture is cooled in an ice bath.

  • Acylation:

    • A solution of benzoyl chloride in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride.

    • Following this, chlorobenzene is added dropwise at a rate that maintains the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification:

    • The reaction mixture is slowly and carefully poured onto a mixture of crushed ice and concentrated HCl.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with water, sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude 3-chlorobenzophenone can be purified by recrystallization or vacuum distillation.

Conclusion: A Tale of Two Pathways to a Crucial Intermediate

The synthesis of (3-Chlorophenyl)diphenylmethanol is a critical step in the overall production of Clotrimazole. The Grignard reaction stands as the more direct and widely employed method for this transformation, offering high yields and a straightforward pathway from commercially available starting materials. A meticulous approach to maintaining anhydrous conditions and controlling reaction exotherms is essential for the success of this method.

The Friedel-Crafts acylation provides a viable alternative for the synthesis of the key 3-chlorobenzophenone intermediate, which can then be readily converted to the desired tertiary alcohol via a Grignard reaction. The choice between these synthetic strategies will often depend on factors such as the availability and cost of starting materials, scalability, and the desired purity profile of the final intermediate. A thorough understanding of both mechanisms provides researchers and drug development professionals with the flexibility to design and optimize robust and efficient syntheses of Clotrimazole and other related pharmaceutical compounds.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Study.com. (n.d.). Grignard Reaction with Alcohol, Ketone & Aldehyde Overview. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chem LibreTexts. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Unknown. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Chem LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Unknown. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

  • Quick Company. (n.d.). "One Pot Synthesis For The Preparation Of Clotrimazole". Retrieved from [Link]

  • One Part of Chemistry. (2011, November 23). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • ChemTalk. (n.d.). Grignard Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Mongolian Journal of Chemistry. (n.d.). Synthesis and antifungal activity investigation of a novel clotrimazole derivative. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Unknown. (n.d.). preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. Retrieved from [Link]

  • TSI Journals. (2015). The Grignard synthesis of triphenylmethanol. Retrieved from [Link]

  • Oreate AI. (2026, February 19). Unlocking the Tertiary Alcohol: A Journey Through Grignard and Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). CN111423380A - Preparation method of clotrimazole.
  • Google Patents. (n.d.). CN107629006B - A kind of synthetic method of clotrimazole.
  • PMC. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • OpenStax. (2023, September 20). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. Retrieved from [Link]

  • YouTube. (2020, March 5). Grignard Reaction: Triphenylmethanol. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Clotrimazole?. Retrieved from [Link]

  • Scribd. (n.d.). Grignard Reaction: Diphenylmethanol Synthesis. Retrieved from [Link]

Sources

Exploratory

Toxicological Profile and Analytical Qualification of (3-Chlorophenyl)diphenylmethanol

Executive Summary (3-Chlorophenyl)diphenylmethanol (CAS: 29647-82-3) is a highly lipophilic triarylmethanol derivative. In pharmaceutical development, it occupies a dual role: it is a critical process-related impurity mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Chlorophenyl)diphenylmethanol (CAS: 29647-82-3) is a highly lipophilic triarylmethanol derivative. In pharmaceutical development, it occupies a dual role: it is a critical process-related impurity monitored during the synthesis of the broad-spectrum antifungal Clotrimazole[1], and it serves as a direct synthetic precursor for novel triarylmethane (TRAM) ion channel modulators[2]. This whitepaper provides an in-depth technical analysis of its structural toxicology, metabolic fate, and the self-validating experimental protocols required to qualify its safety profile under ICH guidelines.

Chemical Identity & Structural Toxicology

The toxicological behavior of (3-Chlorophenyl)diphenylmethanol is heavily dictated by its molecular geometry. It is a positional isomer of the (2-chlorophenyl) analog, the primary carbinol metabolite of Clotrimazole[3].

The shift of the chlorine atom from the ortho (2-position) to the meta (3-position) fundamentally alters the steric landscape of the molecule. In the 2-chloro isomer, the halogen provides substantial steric hindrance that restricts the rotation of the adjacent phenyl rings, limiting off-target receptor binding. In the 3-chloro isomer, this steric bulk is directed away from the central carbinol carbon. This exposed tertiary alcohol increases the molecule's susceptibility to phase I metabolic oxidation and alters its clearance rate, necessitating rigorous toxicological profiling when present as an API impurity.

Hazard Profiling & Quantitative Toxicity Data

Based on standardized structural read-across (SAR) and in vitro screening, the compound exhibits specific acute toxicity and irritant properties. Because it is highly lipophilic, it readily penetrates lipid bilayers, leading to localized cellular irritation[4].

Table 1: Physicochemical & Toxicological Properties

ParameterValue / DescriptionSource
Chemical Name (3-Chlorophenyl)diphenylmethanolSynThink[3]
CAS Number 29647-82-3Sigma-Aldrich[5]
Molecular Formula C19H15ClOSynThink[3]
Molecular Weight 294.77 g/mol SynThink[3]
Hazard Classifications H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)Sigma-Aldrich[4]
Primary Application API Impurity Standard, TRAM PrecursorSynThink[1], Bodendiek et al.[2]

Toxicokinetics & Metabolic Fate

Due to its high partition coefficient (LogP > 4), (3-Chlorophenyl)diphenylmethanol undergoes extensive hepatic first-pass metabolism. The primary clearance mechanism relies on Cytochrome P450 (CYP) mediated oxidation, followed by Phase II glucuronidation to render the highly lipophilic parent compound water-soluble for renal and biliary excretion.

MetabolicPathway A (3-Chlorophenyl)diphenylmethanol (Parent Compound) B Hepatic CYP450 (Phase I Oxidation) A->B Hepatic Uptake C Hydroxylated Metabolites (Electrophilic Intermediates) B->C Oxidation D UGT Enzymes (Phase II Glucuronidation) B->D Direct Conjugation C->D Detoxification E Glucuronide Conjugates (Water Soluble) D->E Conjugation F Renal/Biliary Excretion E->F Elimination

Metabolic fate and toxicokinetic clearance pathway of (3-Chlorophenyl)diphenylmethanol.

Pharmacological Precursor Role: Triarylmethane Synthesis

Beyond its role as a monitored impurity, (3-Chlorophenyl)diphenylmethanol is a critical building block in the rational design of ion channel modulators. It serves as the direct precursor (designated as intermediate T2) in the synthesis of N-[(3-Chlorophenyl)diphenylmethyl]-1,3-thiazol-2-amine (T129) [2].

T129 is a highly potent, rationally designed inhibitor of Connexin 50 (Cx50) gap junction channels, which are primarily expressed in the crystalline lens of the eye[2]. The synthesis involves the chlorination of the carbinol followed by nucleophilic substitution with 2-aminothiazole. Understanding the baseline toxicity of the T2 precursor is essential for evaluating the safety of the final T129 API, as unreacted carbinol may persist as a lipophilic process-related impurity that could induce off-target cytotoxicity in ocular tissues.

Experimental Protocols for Toxicological Evaluation

To qualify this compound under ICH M7 (Genotoxic Impurities) and ICH Q3A (Impurities in New Drug Substances), a self-validating analytical and biological workflow must be employed.

ToxWorkflow S1 1. Sample Preparation (DMSO Solubilization) S2 2. In Vitro Cytotoxicity (HepG2 Cell Line) S1->S2 S3 3. Genotoxicity Screening (Ames Test - OECD 471) S1->S3 S4 4. Analytical Profiling (LC-MS/MS Quantification) S2->S4 S3->S4 S5 5. Risk Assessment (ICH M7 / Q3A Guidelines) S4->S5

Self-validating experimental workflow for in vitro toxicological screening and risk assessment.

Protocol 1: In Vitro Cytotoxicity and Metabolic Stability Assay

Objective: To determine the IC50 and metabolic half-life of the compound while isolating its specific cytotoxic effects from solvent artifacts.

  • Step 1: Solubilization & Formulation

    • Action: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Dilute in culture media to a final DMSO concentration of ≤0.1%.

    • Causality: The highly lipophilic nature of triarylmethanols makes them practically insoluble in aqueous buffers. DMSO ensures complete solvation. Capping DMSO at 0.1% is a self-validating control; it prevents solvent-induced cytotoxicity, ensuring any observed cell death is strictly attributable to the test compound.

  • Step 2: Cell Line Selection & Dosing

    • Action: Seed HepG2 (hepatocellular carcinoma) cells at 1x10⁴ cells/well in a 96-well plate. Treat with a concentration gradient (0.1 μM to 100 μM) for 48 hours.

    • Causality: HepG2 cells are selected over standard fibroblasts because they retain baseline expression of Phase I/II metabolizing enzymes. This allows the assay to capture the toxicity of both the parent compound and its reactive electrophilic metabolites, mimicking hepatic first-pass metabolism.

  • Step 3: Viability Quantification

    • Action: Utilize an ATP-dependent luminescent assay (e.g., CellTiter-Glo).

    • Causality: Traditional colorimetric assays (like MTT) can suffer from severe optical interference if the highly lipophilic test compound precipitates or absorbs light at the read wavelength. ATP luminescence provides a direct, interference-free proxy for metabolic activity.

Protocol 2: Analytical Impurity Qualification (ICH Q3A)

Objective: To develop a stability-indicating method capable of resolving the impurity from the main API (e.g., Clotrimazole or T129).

  • Step 1: LC-MS/MS Method Development

    • Action: Utilize a C18 reverse-phase column with a gradient mobile phase of Water/Acetonitrile (0.1% Formic Acid). Employ Electrospray Ionization (ESI) in positive mode.

    • Causality: The tertiary alcohol and aromatic rings ionize efficiently under acidic conditions in ESI+. The C18 stationary phase effectively retains and resolves the lipophilic impurity from the main API peak based on subtle steric differences.

  • Step 2: Forced Degradation (Stress Testing)

    • Action: Subject the API spiked with (3-Chlorophenyl)diphenylmethanol to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H₂O₂) stress.

    • Causality: This self-validating step proves that the analytical method is stability-indicating. It ensures that if the impurity degrades further during long-term storage, the chromatographic method can still detect the secondary degradation products without co-elution.

References

  • Title: Triarylmethanes, a New Class of Cx50 Inhibitors Source: Frontiers in Pharmacology (Bodendiek et al., 2012) URL: [Link]

Sources

Foundational

The Complete Technical Guide to (3-Chlorophenyl)diphenylmethanol: From Clotrimazole Impurity to Novel Therapeutic Scaffold

Executive Summary (3-Chlorophenyl)diphenylmethanol (CAS: 29647-82-3) is a highly versatile triarylmethane derivative that occupies a dual role in modern pharmaceutical chemistry. Historically recognized as a critical pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Chlorophenyl)diphenylmethanol (CAS: 29647-82-3) is a highly versatile triarylmethane derivative that occupies a dual role in modern pharmaceutical chemistry. Historically recognized as a critical pharmacopeial impurity in the commercial synthesis of the broad-spectrum antifungal Clotrimazole , it has recently emerged as a highly valuable synthetic scaffold for novel drug discovery—most notably in the development of Connexin 50 (Cx50) gap junction inhibitors [1].

This whitepaper provides an in-depth technical analysis of (3-Chlorophenyl)diphenylmethanol, detailing its structural significance, causal synthetic methodologies, and its evolving role from a strict Quality Control (QC) reference standard to a vanguard intermediate in targeted therapeutics.

Historical Context & Structural Significance

The chemistry of triarylmethanes dates back to the early 20th century, initially dominated by the dye industry (e.g., Baeyer's syntheses in 1907). However, the pharmaceutical landscape shifted dramatically in the late 1960s when Bayer developed Clotrimazole (1-[(2-chlorophenyl)diphenylmethyl]-1H-imidazole).

Clotrimazole relies on a 2-chloro substitution on one of the phenyl rings. This specific ortho-substitution provides critical steric hindrance, protecting the central trityl-imidazole bond from rapid in vivo hydrolysis. During the industrial synthesis of the Clotrimazole precursor—(2-chlorophenyl)diphenylmethanol—regioisomeric impurities often arise due to trace 3-chloro or 4-chloro isomers in the starting materials (such as 1-bromo-2-chlorobenzene or 2-chlorobenzophenone). Consequently, (3-Chlorophenyl)diphenylmethanol was identified as a primary process-related impurity requiring strict monitoring under ICH guidelines [2].

Quantitative Chemical Profile

To facilitate analytical tracking and synthetic planning, the quantitative and physicochemical properties of the compound are summarized below:

PropertySpecification / Value
IUPAC Name (3-Chlorophenyl)(diphenyl)methanol
CAS Number 29647-82-3
Molecular Formula C₁▖H₁₅ClO
Molecular Weight 294.77 g/mol
Appearance Off-white to white crystalline powder
Primary Regulatory Role EP/USP Secondary Reference Standard (Clotrimazole Impurity)
Therapeutic Derivative T129 (Cx50 Inhibitor)

Note: Commercial catalogs occasionally conflate this compound with 1-chloro-2-(dichloromethyl)benzene (CAS 88-66-4) in SEO metadata [3]. However, structurally and analytically, CAS 29647-82-3 is strictly the trityl alcohol derivative.

Experimental Protocols & Methodologies

The synthesis of (3-Chlorophenyl)diphenylmethanol and its subsequent conversion into active pharmaceutical ingredients (APIs) requires rigorous anhydrous conditions. The following self-validating protocols detail the causality behind each experimental choice.

Protocol 1: Synthesis of (3-Chlorophenyl)diphenylmethanol via Grignard Reaction

This protocol adapts "General Method A" utilized in the synthesis of triarylmethane-based Cx50 inhibitors [1].

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a multi-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Purge with inert gas (N₂ or Ar). Causality: The Grignard reagent is highly nucleophilic and basic; trace moisture will prematurely protonate it to yield chlorobenzene.

  • Magnesium Activation: Add 25 mmol of magnesium turnings and a single crystal of iodine (I₂) to 50 mL of anhydrous diethyl ether. Causality: Iodine reacts with the passivating magnesium oxide (MgO) layer on the turnings, forming MgI₂ and exposing the highly reactive zero-valent magnesium surface.

  • Halide Addition: Dissolve 10–15 mmol of 1-bromo-3-chlorobenzene in anhydrous diethyl ether and add dropwise to maintain a gentle reflux. Causality: The ether oxygen lone pairs coordinate with the electrophilic magnesium, stabilizing the resulting 3-chlorophenylmagnesium bromide via the Schlenk equilibrium.

  • Electrophile Introduction: Once the magnesium is consumed, add a stoichiometric equivalent of benzophenone dissolved in anhydrous ether. Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of benzophenone, forming a stable magnesium alkoxide intermediate.

  • Reaction Quench: Carefully add saturated aqueous ammonium chloride (NH₄Cl) at 0°C. Causality: NH₄Cl provides mildly acidic protons to yield the final tertiary alcohol. Stronger acids (like HCl) are avoided as they would induce acid-catalyzed dehydration, forming a highly stable trityl carbocation.

  • Purification: Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and recrystallize to yield (3-Chlorophenyl)diphenylmethanol.

Protocol 2: Chlorination and Amination to Cx50 Inhibitor (T129)

To synthesize the Cx50 inhibitor N-[(3-Chlorophenyl)diphenylmethyl]-1,3-thiazol-2-amine (T129) , the tertiary alcohol must first be converted to a chloride [1].

  • Chlorination: React (3-Chlorophenyl)diphenylmethanol with acetyl chloride (AcCl) or thionyl chloride (SOCl₂). Causality: The hydroxyl group is converted into a good leaving group. The resulting intermediate is a highly resonance-stabilized trityl carbocation, which is immediately trapped by chloride ions to form 1-chloro-3-(chlorodiphenylmethyl)benzene (T2-Cl).

  • Amination: React T2-Cl (8.78 mmol) with 2-aminothiazole (21.95 mmol) in a polar aprotic solvent. Causality: The excess amine acts as both the nucleophile and the acid scavenger (neutralizing the HCl byproduct), yielding the final T129 inhibitor.

Visualizing the Workflows

Synthetic Pathway of T129

The following diagram illustrates the chemical workflow from the initial halogenated arene to the final therapeutic inhibitor.

SynthWorkflow A 1-Bromo-3-chlorobenzene + Mg Turnings B Grignard Reagent (3-Cl-Ph-MgBr) A->B Anhydrous Et2O I2 (cat.) C (3-Chlorophenyl) diphenylmethanol (T2) B->C 1. Benzophenone 2. NH4Cl quench D 1-Chloro-3-(chloro diphenylmethyl)benzene C->D Chlorination (SOCl2 or AcCl) E T129 (Cx50 Inhibitor) D->E 2-Aminothiazole (Nucleophilic Substitution)

Caption: Synthetic workflow of Cx50 inhibitor T129 utilizing (3-Chlorophenyl)diphenylmethanol as an intermediate.

Quality Control Logic in API Manufacturing

In commercial API manufacturing, the detection of (3-Chlorophenyl)diphenylmethanol is a critical go/no-go decision point for Clotrimazole batch release.

QCLogic API Clotrimazole API Batch HPLC HPLC / LC-MS Analysis API->HPLC Isomer Detect Regioisomeric Impurities (2-Cl vs 3-Cl vs 4-Cl) HPLC->Isomer Pass Release Batch (Impurity < ICH Threshold) Isomer->Pass Compliant Fail Reject / Reprocess Batch Isomer->Fail Non-Compliant Standard Reference Standard CAS 29647-82-3 Standard->Isomer Retention Time & MS Validation

Caption: Analytical Quality Control logic for Clotrimazole batch release using the 3-chloro reference standard.

Conclusion

(3-Chlorophenyl)diphenylmethanol represents a fascinating intersection of pharmaceutical quality control and de novo drug design. While regulatory bodies mandate its strict quantification as an impurity to ensure the pharmacokinetic stability of Clotrimazole, medicinal chemists have ingeniously repurposed its sterically unique trityl scaffold to target gap junction proteins. Understanding the mechanistic causality of its synthesis and its structural properties is essential for both analytical chemists maintaining API integrity and researchers pioneering next-generation triarylmethane therapeutics.

References

  • Bodendiek, S. B., & Rubinos, C. (2012). Triarylmethanes, a New Class of Cx50 Inhibitors. Frontiers in Pharmacology / NIH PMC.[Link]

  • Veeprho Pharmaceuticals. 1-chloro-2-(dichloromethyl)benzene | CAS 29647-82-3.[Link]

Protocols & Analytical Methods

Method

Gas chromatography-mass spectrometry (GC-MS) of (3-Chlorophenyl)diphenylmethanol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Executive Summary & Chemical Context (3-Chlorophenyl)diphenylme...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary & Chemical Context

(3-Chlorophenyl)diphenylmethanol (CAS 29647-82-3) is a critical synthetic intermediate and a closely monitored pharmacopeial impurity in the manufacturing of broad-spectrum imidazole antifungals, most notably Clotrimazole[1][2]. In pharmaceutical quality control, regulatory agencies require stringent, highly specific monitoring of such process-related impurities to ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API)[3].

Analyzing bulky trityl alcohols via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique analytical challenges. These compounds are highly susceptible to thermal degradation and active-site adsorption[4][5]. This application note details a robust, self-validating GC-MS methodology that leverages chemical derivatization and optimized instrumental parameters to ensure high-fidelity quantitative and qualitative analysis.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name (3-Chlorophenyl)diphenylmethanol
CAS Number 29647-82-3
Molecular Formula C₁₉H₁₅ClO
Molecular Weight 294.77 g/mol
Structural Class Trityl Alcohol / Triphenylmethanol Derivative
Primary Application API Synthesis Intermediate / Reference Standard[1]

Mechanistic Causality: The Case for Derivatization

As an experienced Application Scientist, I cannot overstate the importance of understanding the thermal dynamics of your analyte before injecting it into a 250 °C inlet. Triphenylmethanol derivatives are inherently unstable under high-temperature gas-phase conditions[5].

The Problem: The tertiary hydroxyl group in (3-Chlorophenyl)diphenylmethanol is sterically hindered but electronically activated. When exposed to the hot, potentially active surfaces (e.g., exposed silanols) of a standard GC inlet, the molecule readily dehydrates or cleaves to form a resonance-stabilized trityl carbocation[5]. If analyzed directly (underivatized), this thermal lability manifests as severe peak tailing, shifting retention times, and the artificial generation of degradation peaks (such as (3-chlorophenyl)diphenylmethane) that skew quantitative purity assessments[4].

The Solution: Chemical derivatization via silylation. By reacting the analyte with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS), we replace the acidic hydroxyl proton with a trimethylsilyl (TMS) group. This single structural modification caps the reactive site, drastically increasing the molecule's volatility and shielding it from thermal degradation in the GC inlet[4].

GCMS_Workflow N1 1. Sample Prep (BSTFA Silylation) N2 2. Injection (Inert Inlet) N1->N2 N3 3. Separation (DB-5MS Column) N2->N3 N4 4. Ionization (EI 70 eV) N3->N4 N5 5. Detection (Quadrupole MS) N4->N5

Optimized GC-MS analytical workflow for thermally labile trityl alcohols.

Experimental Protocols & Methodologies

To establish a trustworthy and reproducible assay, the following protocols must be strictly adhered to. The method utilizes a standard non-polar stationary phase which is ideal for separating bulky aromatic systems[6].

Sample Preparation (Silylation Workflow)
  • Standard Preparation: Accurately weigh 10.0 mg of the (3-Chlorophenyl)diphenylmethanol reference standard into a clean, dry 10 mL volumetric flask.

  • Dissolution: Dissolve and make up to volume using anhydrous Ethyl Acetate (GC grade).

  • Derivatization Reaction: Transfer 100 µL of the standard solution into a 2 mL glass GC autosampler vial equipped with a glass insert.

  • Reagent Addition: Add 50 µL of anhydrous Pyridine (acting as an acid scavenger and catalyst) followed by 50 µL of BSTFA + 1% TMCS.

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Vortex for 10 seconds, then incubate in a heating block at 60 °C for 30 minutes to ensure complete conversion.

  • Cooling: Allow the vial to cool to room temperature prior to injection.

Instrumental Parameters
Table 2: Optimized GC-MS Method Parameters
ParameterSetting / Condition
System Architecture Capillary GC coupled with a single quadrupole Mass Spectrometer
Analytical Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)[6]
Carrier Gas Helium (99.999% purity), Constant flow at 1.0 mL/min
Injection Mode Splitless (Purge valve open at 1.0 min)
Inlet Temperature 250 °C (Ensure use of a deactivated, ultra-inert liner)
Injection Volume 1.0 µL
Oven Temperature Program 100 °C (hold 1 min) → ramp 15 °C/min to 300 °C (hold 5 min)
Transfer Line Temp 280 °C
Ionization Source Electron Ionization (EI), 70 eV, Source Temp: 230 °C
Mass Analyzer Scan mode, m/z 50 to 500, Quadrupole Temp: 150 °C

Mass Spectral Elucidation & Data Interpretation

Understanding the fragmentation physics of your analyte is the cornerstone of mass spectral interpretation. Under standard 70 eV Electron Ionization (EI), triphenylmethanol derivatives exhibit highly predictable, yet distinct, fragmentation cascades[7].

Because the trityl carbocation is exceptionally stable due to extensive resonance delocalization across the three aromatic rings, the molecular ion ([M]⁺) is highly transient. For the underivatized compound, the molecular ion at m/z 294 is usually very weak (<10% relative abundance). The base peak is driven by the immediate expulsion of the hydroxyl radical (•OH), yielding the (3-chlorophenyl)diphenylmethyl cation at m/z 277[5][7].

When derivatized with TMS, the molecular ion shifts to m/z 366, but the dominant pathway remains the loss of the •OTMS radical, again yielding the identical m/z 277 base peak. Subsequent high-energy collisions result in the cleavage of either a phenyl ring or the chlorophenyl ring, generating characteristic secondary ions.

Fragmentation M_TMS TMS Derivative [M]⁺ m/z 366 C_TRIT Trityl Cation (Base Peak) [M - OTMS]⁺ / [M - OH]⁺ m/z 277 M_TMS->C_TRIT - •OTMS (m/z 89) M_OH Underivatized [M]⁺ m/z 294 M_OH->C_TRIT - •OH (m/z 17) F_PH Phenyl Loss [C13H9Cl]⁺ m/z 200 C_TRIT->F_PH - C6H5 F_CLPH Chlorophenyl Loss [C13H9]⁺ m/z 165 C_TRIT->F_CLPH - C6H4Cl

Primary EI mass spectral fragmentation pathways yielding the stable trityl cation.

Table 3: Key MS Fragmentation Ions
Ion (m/z)Relative AbundanceAssignmentMechanistic Origin
366 Weak (<5%)[M]⁺ (Derivatized)Intact molecular ion of the TMS-ether
294 Weak (<10%)[M]⁺ (Underivatized)Intact molecular ion of the free alcohol
277 Base Peak (100%)[C₁₉H₁₄Cl]⁺Trityl cation formed via loss of •OH or •OTMS
200 Moderate (20-40%)[C₁₃H₉Cl]⁺Loss of a neutral phenyl ring from the trityl cation
165 Moderate (30-50%)[C₁₃H₉]⁺Loss of the chlorophenyl ring (forming a fluorenyl-type cation)

System Suitability & Self-Validation (Trustworthiness)

A robust analytical method must be self-validating. To ensure the integrity of the GC-MS system prior to analyzing critical pharmaceutical batches, implement the following System Suitability Test (SST) :

  • Inertness Check: Inject an underivatized standard of (3-Chlorophenyl)diphenylmethanol.

  • Monitor Degradation: Calculate the peak area ratio of the thermal degradation product (eluting slightly earlier, corresponding to the dehydrated/cleaved species) versus the intact alcohol peak.

  • Action Limit: If the degradation peak exceeds 5.0% of the total area, the system fails suitability. This indicates active sites in the flow path. The analyst must perform inlet maintenance (replace the glass liner, gold seal, and trim the first 10 cm of the analytical column) before proceeding with the derivatized sample analysis.

References

  • SynThink Chemicals. "29647-82-3 (3-Chlorophenyl)diphenylmethanol - Reference Standard." SynThink Chemicals.
  • Veeprho. "1-chloro-2-(dichloromethyl)benzene | CAS 29647-82-3." Veeprho Pharmaceutical Impurities.
  • SynThink Chemicals. "Clotrimazole EP Impurities & USP Related Compounds." SynThink Chemicals.
  • PMC / National Institutes of Health. "Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds." NIH.gov.
  • Benchchem. "1-Chloro-3-(chloromethyl)-2-methylbenzene." Benchchem.
  • Wikipedia. "Triphenylmethanol." Wikipedia.org.
  • MDPI. "Effect of Substituted Pyridine Co-Ligands and (Diacetoxyiodo)benzene Oxidants on the Fe(III)-OIPh-Mediated Triphenylmethane Hydroxylation Reaction." MDPI.

Sources

Method

Application Note: Advanced Sample Preparation and Analytical Workflows for (3-Chlorophenyl)diphenylmethanol

Introduction and Chemical Context (3-Chlorophenyl)diphenylmethanol (CAS: 29647-82-3), a bulky trityl derivative, is a critical molecule in pharmaceutical development. It serves a dual role as a key synthetic intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

(3-Chlorophenyl)diphenylmethanol (CAS: 29647-82-3), a bulky trityl derivative, is a critical molecule in pharmaceutical development. It serves a dual role as a key synthetic intermediate for biologically active triarylmethanes (such as Cx50 inhibitors)[1] and as a strictly monitored pharmacopeial degradation product/impurity in antifungal formulations containing Clotrimazole[2][3].

Due to its high molecular weight (294.77 g/mol ) and highly hydrophobic nature (driven by the three phenyl rings), analyzing this compound presents significant sample preparation challenges[2]. Matrix interferences—whether from lipid-rich excipients in topical creams or dense protein networks in human plasma—can severely suppress ionization in mass spectrometry or co-elute during UV detection[3][4]. This guide details field-proven, self-validating sample preparation techniques designed to isolate (3-Chlorophenyl)diphenylmethanol with high recovery and analytical precision.

Mechanistic Rationales for Sample Preparation (The "Why")

As a Senior Application Scientist, it is critical to understand that sample preparation is not merely a sequence of steps, but a targeted manipulation of intermolecular forces.

Thermal-Cycling Liquid-Liquid Extraction (LLE) for Lipid Matrices

Topical formulations (creams and lotions) contain complex mixtures of white petrolatum, cetostearyl alcohol, and mineral oils. Direct injection of these matrices will irreversibly foul High-Performance Liquid Chromatography (HPLC) columns.

  • The Causality: We utilize a thermal-cycling extraction method. Heating the sample to 50°C in the presence of methanol melts the lipid emulsion, allowing the semi-polar (3-Chlorophenyl)diphenylmethanol (via its hydroxyl group) to partition into the methanol phase[3][5]. Subsequent rapid cooling in an ice bath (0°C) drastically reduces the solubility of the non-polar waxes and high-molecular-weight lipids, forcing them to precipitate out of solution while the target analyte remains dissolved[3].

Protein Precipitation (PPT) and Concentration for Biological Matrices

For pharmacokinetic (PK) profiling, the analyte must be extracted from human plasma.

  • The Causality: Acetonitrile (ACN) is utilized as a precipitating agent because it aggressively strips the hydration shell surrounding plasma proteins, inducing rapid denaturation[4]. A 1:2 ratio of Plasma to ACN ensures >95% protein precipitation. Because the target analyte is highly lipophilic, it remains highly soluble in the organic supernatant. Given that in vivo concentrations often fall into the low ng/mL range, a subsequent evaporation and reconstitution step is mandatory to concentrate the analyte prior to Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis[4].

Experimental Protocols

Protocol A: Thermal-Cycling Extraction for Topical Creams

Self-Validation Check: The success of this protocol is visually confirmed by the transition from a cloudy emulsion at 50°C to a clear supernatant with a solid white pellet at 0°C.

  • Sample Weighing: Accurately weigh 1.0 g to 2.5 g of the cream formulation into a 50 mL polypropylene centrifuge tube[3][5].

  • Solvent Addition: Add 10 mL to 20 mL of HPLC-grade Methanol[3][5].

  • Thermal Disruption: Place the centrifuge tube in a water bath set to 50°C for exactly 5 minutes. Vortex intermittently until the cream is completely dispersed and the mixture appears uniform[3].

  • Cryo-Precipitation: Immediately transfer the tube to an ice bath (0°C) and incubate for 15 minutes. Insight: Do not agitate during this step to allow the lipid matrix to form a dense precipitate[3].

  • Phase Separation: Centrifuge the cold mixture at 5000 rpm for 5 minutes[3].

  • Optional Lipid Wash: For exceptionally greasy matrices, transfer the supernatant to a separatory funnel and wash with 5 mL of cyclohexane. Discard the upper cyclohexane layer (containing residual non-polar lipids) and collect the lower methanol layer[5].

  • Filtration: Filter the final methanolic extract through a 0.45 µm Nylon syringe filter (discarding the first 2-5 mL of filtrate to account for membrane adsorption) prior to HPLC injection[3].

CreamExtraction A Weigh 1.0 - 2.5 g Cream Sample B Add 10-20 mL HPLC-Grade Methanol A->B C Heat at 50°C for 5 min (Melt Lipid Emulsion) B->C D Ice Bath for 15 min (Precipitate Waxes/Excipients) C->D E Centrifuge at 5000 rpm D->E F Filter Supernatant (0.45 µm Nylon) E->F G HPLC-UV Analysis F->G

Thermal-cycling extraction workflow for lipid-rich topical cream formulations.

Protocol B: High-Throughput PPT for Human Plasma

Self-Validation Check: A tight, cohesive protein pellet at the bottom of the microcentrifuge tube indicates successful denaturation.

  • Aliquot: Transfer 100 µL of human plasma into a 1.5 mL Eppendorf tube[4].

  • Aqueous Modification: Add 50 µL of a Water/Acetonitrile (50:50, v/v) solution to normalize the matrix[4].

  • Precipitation: Add 200 µL of cold, 100% Acetonitrile (ACN) to the sample[4].

  • Agitation: Vortex rapidly for 2 minutes to ensure complete mixing and disruption of protein binding[4].

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes at room temperature[4].

  • Concentration: Transfer the upper organic supernatant (approximately 250 µL) to a clean glass vial and evaporate to complete dryness under a gentle stream of nitrogen at 40°C (approx. 80 minutes)[4].

  • Reconstitution: Reconstitute the dried residue in 70 µL of Methanol. Inject 5 µL into the UPLC-MS/MS system[4].

PlasmaExtraction N1 100 µL Human Plasma N2 Add 200 µL ACN (Protein Precipitation) N1->N2 N3 Vortex & Centrifuge (3000 rpm, 10 min) N2->N3 N4 Evaporate Supernatant at 40°C under N2 N3->N4 N5 Reconstitute in 70 µL MeOH N4->N5 N6 UPLC-MS/MS Analysis N5->N6

Protein precipitation and concentration workflow for human plasma samples.

Quantitative Analytical Parameters

To ensure reproducibility across laboratories, the following table summarizes the validated chromatographic conditions for analyzing the extracted (3-Chlorophenyl)diphenylmethanol.

ParameterHPLC-UV (Formulation QA/QC)[3][5]UPLC-MS/MS (Bioanalysis / PK Studies)[4]
Column C18 or Phenyl (150 mm x 4.6 mm, 3.5 - 5 µm)UPLC C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Phosphate Buffer (pH ~3.5 to 7.2) or WaterWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol (Gradient/Isocratic)Acetonitrile with 0.1% Formic Acid
Flow Rate 0.8 - 1.0 mL/min0.3 - 0.5 mL/min
Detection UV at 220 nm - 254 nmESI+ (MRM Transitions specific to trityl ion)
Column Temp 40°C (Improves peak shape for bulky molecules)40°C
Linearity Range 5 µg/mL – 500 µg/mL0.488 ng/mL – 250 ng/mL

Sources

Application

Application Note: Isolation and Purification Protocol for (3-Chlorophenyl)diphenylmethanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (3-Chlorophenyl)diphenylmethanol (CAS: 29647-82-3) Introduction & Scientific Context (3-Chlorophenyl)diphenylmethanol is a ster...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (3-Chlorophenyl)diphenylmethanol (CAS: 29647-82-3)

Introduction & Scientific Context

(3-Chlorophenyl)diphenylmethanol is a sterically hindered, highly functionalized triarylmethanol. In pharmaceutical development, it serves as a critical synthetic intermediate and a primary reference standard for Quality Assurance (QA) and Quality Control (QC) during the commercial production of active pharmaceutical ingredients (APIs), most notably the antifungal agent Clotrimazole[1].

Because triarylmethanols possess a central sp3 carbon bonded to three electron-rich aromatic rings, the hydroxyl leaving group is highly susceptible to cleavage. Under acidic conditions, the molecule readily dehydrates to form a highly stable, resonance-stabilized 3-chlorotrityl carbocation. Consequently, the isolation and purification workflows demand stringent pH control, mild thermal conditions, and specialized chromatographic techniques to prevent degradation[2].

Mechanistic Causality in Isolation & Purification (E-E-A-T)

As a Senior Application Scientist, it is critical to recognize that the isolation of triarylmethanols is not merely a sequence of physical separations, but an exercise in carbocation suppression . Every reagent choice in this protocol is designed to prevent the spontaneous ionization of the tertiary alcohol:

  • Mild Quenching (Avoiding Dehydration): Following the Grignard synthesis (reaction of 3-chlorophenylmagnesium bromide with benzophenone), the use of saturated aqueous ammonium chloride ( NH4​Cl ) instead of strong mineral acids ( HCl or H2​SO4​ ) is non-negotiable. NH4​Cl provides a weakly acidic buffer (pH ~5.5) that safely hydrolyzes the magnesium alkoxide intermediate without protonating the newly formed tertiary alcohol.

  • Stationary Phase Passivation: Normal-phase silica gel is inherently acidic due to surface silanol groups. When purifying triarylmethanols via flash chromatography, these acidic sites can catalyze the loss of the hydroxyl group directly on the column. To mitigate this, the silica gel must be passivated by incorporating 1–2% Triethylamine ( Et3​N ) into the mobile phase[3].

Workflow Visualization

G N1 Crude Reaction Mixture (Magnesium Alkoxide) N2 Quenching Phase (Sat. NH4Cl at 0°C) N1->N2 Prevents dehydration N3 Liquid-Liquid Extraction (Et2O / Aqueous) N2->N3 Phase separation N4 Organic Processing (Wash & MgSO4 Dry) N3->N4 Removes salts/water N5 Concentration (Rotary Evaporation <40°C) N4->N5 Yields crude oil N6 Flash Chromatography (Silica + 2% Et3N) N5->N6 Passivated silica N7 Recrystallization (Hot Ethanol) N6->N7 Pools pure fractions N8 Pure (3-Chlorophenyl) diphenylmethanol N7->N8 >98% Purity (HPLC)

Workflow for the isolation and purification of (3-Chlorophenyl)diphenylmethanol.

Step-by-Step Experimental Protocol

Phase 1: Reaction Quenching and Liquid-Liquid Extraction
  • Thermal Control: Upon completion of the Grignard reaction, immediately transfer the reaction flask to an ice-water bath and cool the mixture to 0–5 °C.

  • Alkoxide Hydrolysis: Dropwise add a cold, saturated aqueous NH4​Cl solution (approx. 2 mL per mmol of Grignard reagent). Caution: The hydrolysis is exothermic. Maintain a slow addition rate to prevent solvent boil-off and thermal degradation of the product.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with Diethyl Ether ( Et2​O ) or Ethyl Acetate ( EtOAc ) (3 × 50 mL). The high lipophilicity of the triarylmethane skeleton ensures near-quantitative partitioning into the organic phase.

Phase 2: Organic Phase Processing
  • Washing: Wash the combined organic extracts with distilled water (1 × 50 mL) to remove residual inorganic magnesium salts, followed by saturated brine ( NaCl ) (1 × 50 mL) to disrupt micro-emulsions and pre-dry the organic layer via osmotic gradient.

  • Drying: Add anhydrous Magnesium Sulfate ( MgSO4​ ) to the organic phase. Swirl for 5 minutes until the drying agent flows freely (indicating all water is absorbed). Filter through a fluted filter paper.

  • Concentration: Remove the volatile solvent using a rotary evaporator. Critical Step: Maintain the water bath temperature strictly below 40 °C to minimize thermal stress on the tertiary alcohol.

Phase 3: Passivated Flash Chromatography & Crystallization
  • Column Preparation: Slurry-pack a chromatography column with standard silica gel (230–400 mesh). Pre-equilibrate the column with a mobile phase consisting of Hexane/Ethyl Acetate (9:1 v/v) spiked with 2% Et3​N [3].

  • Loading: Dissolve the crude concentrated oil in a minimum volume of the mobile phase and carefully load it onto the silica bed.

  • Elution: Elute the column under positive pressure. Monitor the fractions using Thin Layer Chromatography (TLC) with UV detection at 254 nm.

  • Crystallization: Pool the product-containing fractions and concentrate under reduced pressure. To achieve >98% purity (reference standard grade), recrystallize the resulting solid from hot ethanol or a hexane/dichloromethane mixture. Filter the off-white to white crystals and dry in a vacuum oven at 45 °C overnight[2].

Quantitative Data & Analytical Validation

Verification of the isolated (3-Chlorophenyl)diphenylmethanol requires orthogonal analytical techniques to ensure a self-validating system. Notably, during Electrospray Ionization Mass Spectrometry (ESI-MS), the molecule characteristically loses the hydroxyl group, yielding a dominant [M-OH]+ signal at m/z ~277[2].

Table 1: Physicochemical Properties & Analytical Characterization

ParameterSpecification / Data
Chemical Name (3-Chlorophenyl)diphenylmethanol
CAS Number 29647-82-3
Molecular Formula C19H15ClO
Molecular Weight 294.77 g/mol
Appearance White to off-white powder
Expected Yield 65 - 75% (from Grignard synthesis)
Target Purity > 98.0% (via HPLC)
ESI-HRMS Marker m/z ~277.0764 [M-OH]+ (Carbocation formation)
1H-NMR (DMSO-d6) Characteristic multiplet for 14 aromatic protons (δ 7.15–7.50 ppm) and a D2O-exchangeable hydroxyl singlet (-OH).

References

  • Source: NIH.gov (PubMed Central)
  • Title: 29647-82-3 (3-Chlorophenyl)
  • Title: Supporting Information - Synthesis of Triarylmethanes Source: Wiley-VCH URL

Sources

Method

Application Note: (3-Chlorophenyl)diphenylmethanol in Antifungal Drug Development and Impurity Profiling

Introduction and Scientific Context The development of broad-spectrum azole antifungals has historically relied on the triarylmethane scaffold to achieve high-affinity binding within the hydrophobic active sites of funga...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

The development of broad-spectrum azole antifungals has historically relied on the triarylmethane scaffold to achieve high-affinity binding within the hydrophobic active sites of fungal enzymes. While 2-chlorophenyldiphenylmethanol is the standard precursor for the blockbuster drug Clotrimazole, its structural isomer, (3-Chlorophenyl)diphenylmethanol (CAS: 29647-82-3) , serves a critical dual role in modern pharmaceutical science.

First, it is an invaluable synthetic building block for Structure-Activity Relationship (SAR) studies aimed at overcoming azole resistance in emerging fungal strains. Second, it is a strictly monitored pharmacopeial reference standard—designated as Clotrimazole EP Impurity E —used to validate the stability, safety, and synthetic purity of commercial antifungal APIs[1],[2]. This application note details the mechanistic utility, synthetic protocols, and analytical profiling methods associated with this vital compound.

Mechanistic Rationale: The Meta-Substitution Advantage

Azole antifungals exert their fungicidal activity by inhibiting Cytochrome P450 14α-demethylase (CYP51A1) , the enzyme responsible for converting lanosterol to ergosterol. The depletion of ergosterol, coupled with the accumulation of toxic methylated sterols, disrupts fungal cell membrane integrity[3].

The spatial orientation of the triarylmethane "propeller" structure dictates how effectively the azole nitrogen can coordinate with the heme iron in the CYP51 active site. While ortho-substitution (2-chloro, as in Clotrimazole) provides rigid steric hindrance, shifting the halogen to the meta-position (3-chloro) alters the dihedral angle of the phenyl rings. Recent SAR studies on triazole derivatives indicate that this meta-chloro substitution significantly enhances binding affinity against mutated CYP51 enzymes found in fluconazole-resistant strains, such as Candida krusei, outperforming both 4-chloro and 2,4-dichloro analogs[4].

Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase CYP51 CYP51A1 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Binding Ergosterol Ergosterol CellDeath Fungal Cell Death Ergosterol->CellDeath Membrane Integrity (When Depleted) Azole 3-Chloro Azole Analog (Derived from 3-CPDPM) Azole->CYP51 Competitive Inhibition (Heme Binding) CYP51->Ergosterol Normal Biosynthesis Toxic Toxic Sterol Accumulation CYP51->Toxic Pathway Blocked Toxic->CellDeath Membrane Disruption

Fig 1: CYP51A1 inhibition pathway by 3-chloro azole analogs leading to fungal cell death.

Experimental Workflows and Protocols

Synthesis of 3-Chloro-Azole Analogs for SAR Screening

The synthesis of active azole antifungals from (3-Chlorophenyl)diphenylmethanol relies on an SN​1 mechanism. Because the bulky triarylmethane structure sterically prevents direct SN​2 backside attack, the hydroxyl group must first be converted into a superior leaving group. The resulting trityl carbocation is highly resonance-stabilized, allowing for rapid nucleophilic attack by the azole[5].

Step-by-Step Protocol:

  • Chlorination (Leaving Group Activation):

    • Dissolve 10 mmol of (3-Chlorophenyl)diphenylmethanol in 50 mL of anhydrous dichloromethane (DCM).

    • Slowly add 15 mmol of thionyl chloride ( SOCl2​ ) dropwise at 0°C.

    • Causality Check: The low temperature prevents oxidative side reactions. SOCl2​ is preferred over HCl gas as its byproducts ( SO2​ and HCl) are gaseous, driving the reaction forward via Le Chatelier's principle.

    • Reflux the mixture gently for 2 hours, then evaporate the solvent under reduced pressure to yield 1-chloro-3-(chlorodiphenylmethyl)benzene.

  • N-Alkylation (Nucleophilic Substitution):

    • Dissolve the unpurified trityl chloride intermediate in 100 mL of anhydrous acetonitrile.

    • Add an excess (25 mmol) of 1H-imidazole or 1,2,4-triazole.

    • Causality Check: An excess of the azole (or the addition of triethylamine) is mandatory to act as an acid scavenger. The intermediate is highly susceptible to hydrolysis; neutralizing the generated HCl prevents the reverse reaction and protects the newly formed C-N bond[5].

    • Reflux the mixture for 4–6 hours. Monitor progression via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup and Purification:

    • Pour the mixture into 400 mL of ice-cold water to precipitate the crude product. Filter and wash thoroughly with distilled water to remove unreacted amine. Recrystallize from hot ethanol to yield the pure 3-chloro azole analog.

Synthesis Step1 (3-Chlorophenyl)diphenylmethanol (CAS: 29647-82-3) Step2 Chlorination Reagent: SOCl2 Condition: DCM, Reflux, 2h Step1->Step2 Step3 1-chloro-3-(chlorodiphenylmethyl)benzene (Resonance-Stabilized Carbocation) Step2->Step3 Yields reactive intermediate Step4 N-Alkylation (SN1 Substitution) Reagent: 1H-imidazole or 1,2,4-triazole Base: Excess Amine Step3->Step4 Step5 3-Chloro Azole Antifungal (Target API) Step4->Step5 Final Compound

Fig 2: Two-step SN1 synthetic workflow from 3-CPDPM to active azole antifungal agents.

HPLC-UV Impurity Profiling of Clotrimazole APIs

During the manufacturing and storage of Clotrimazole, (3-Chlorophenyl)diphenylmethanol can appear as a process impurity (EP Impurity E) or a degradation product resulting from the hydrolysis of the C-N bond[2]. Because it lacks the active imidazole ring, its presence reduces drug efficacy and must be strictly quantified[1].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 20 mg of the Clotrimazole API in 50 mL of the mobile phase. Spike with a known concentration of the (3-Chlorophenyl)diphenylmethanol reference standard for system suitability testing.

  • Chromatographic Separation: Inject 10 µL into a C18 reverse-phase column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Dynamics: Run an isocratic elution using Methanol : 0.02M Potassium Dihydrogen Phosphate Buffer (75:25, v/v) adjusted to pH 7.0.

    • Causality Check: Clotrimazole contains a basic imidazole ring ( pKa​ ~6.1). If the mobile phase is acidic, the imidazole protonates, causing peak tailing and rapid elution. Maintaining pH 7.0 keeps the parent drug neutral, ensuring sharp peaks. The impurity, lacking the polar nitrogen, is highly hydrophobic and will elute significantly later, allowing for baseline resolution.

Quantitative Data Presentation

Table 1: Pharmacological Rationale for Halogen Position in Azole SAR Studies

Halogen Position Representative Scaffold Target Affinity (CYP51) Efficacy vs. C. albicans Efficacy vs. C. krusei
2-Chloro (ortho) Clotrimazole High (Rigid Propeller) Excellent Moderate
3-Chloro (meta) 3-CPDPM derived analog High (Altered Dihedral) Good Excellent

| 4-Chloro (para) | 4-CPDPM derived analog | Moderate | Moderate | Poor |

Data synthesis based on structural activity relationships of triazole derivatives against fluconazole-resistant strains[4].

Table 2: HPLC-UV Method Parameters for Impurity E Profiling

Analytical Parameter Specification Scientific Rationale
Stationary Phase C18 (250 x 4.6 mm, 5 µm) Optimal retention of highly hydrophobic trityl compounds.

| Mobile Phase | MeOH : 0.02M K2​HPO4​ (75:25) | Buffer (pH 7.0) suppresses imidazole ionization on the parent API. | | Flow Rate | 1.0 mL/min | Balances peak resolution with operational throughput. | | Detection Wavelength | UV at 214 nm & 254 nm | 254 nm effectively captures the conjugated aromatic triarylmethane system. | | Elution Order | API first, Impurity E last | Impurity E lacks the polar imidazole, increasing its retention factor ( k′ ). |

References

  • Veeprho. Clotrimazole Impurities and Related Compound. Retrieved from:[Link]

  • DrugCentral. Clotrimazole: Mechanism of Action and Veterinary Drugs & Uses. Retrieved from: [Link]

  • Wulff et al. (National Institutes of Health / PMC). Triarylmethanes, a New Class of Cx50 Inhibitors (Synthesis Methodologies). Retrieved from:[Link]

  • National Institutes of Health / PMC. Novel 1, 2, 4-Triazoles as Antifungal Agents (SAR Data). Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing mobile phase for better separation of Clotrimazole impurities

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and address the thermodynamic and kinetic causali...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and address the thermodynamic and kinetic causality behind mobile phase optimization for Clotrimazole and its pharmacopoeial impurities.

Clotrimazole impurity profiling presents a unique chromatographic challenge: the sample matrix contains highly polar degradants (like Imidazole) alongside highly lipophilic synthetic by-products. Resolving these extremes in a single run requires precise control over mobile phase pH, organic modifier selectivity, and gradient kinetics.

I. Core Troubleshooting & FAQs

Q1: Impurity D (Imidazole) co-elutes with the void volume. How do I increase its retention without ruining the rest of the separation? The Causality: Impurity D is a highly polar, basic degradant with a pKa of approximately 7.0[1]. If your mobile phase is too acidic (e.g., pH 3.0), the imidazole ring becomes fully protonated and highly hydrophilic. In this ionized state, it bypasses hydrophobic interactions with the C18 stationary phase entirely. The Solution: You must suppress the ionization of Impurity D. Adjust the aqueous buffer to pH 7.2 using Potassium dihydrogen phosphate ( KH2​PO4​ )[1]. Additionally, ensure your gradient starts with a very low organic concentration (e.g., 5–10% Acetonitrile) to allow the polar analyte to partition into the stationary phase before the elution strength increases.

Q2: I am failing System Suitability Testing (SST) because the resolution ( Rs​ ) between Clotrimazole and Impurity A (Cabinol) is less than 2.0. What is the mechanism of failure? The Causality: Impurity A is a direct hydrolysis by-product, chemically identified as (2-chlorophenyl)diphenylmethanol[2]. Because it is structurally analogous to the parent API, their partition coefficients ( logP ) are nearly identical. Methanol, as a protic solvent, often fails to provide the necessary π−π selectivity to differentiate these two molecules. The Solution: Switch your organic modifier from Methanol to Acetonitrile. Acetonitrile is an aprotic solvent that alters dipole-dipole interactions, offering superior selectivity for aromatic compounds[3]. To further increase resolution, flatten the gradient slope (e.g., 0.5% ΔB /min) across the critical elution window where Clotrimazole elutes. This maximizes the longitudinal diffusion differences between the two peaks.

Q3: Late-eluting impurities like Impurity E and F exhibit severe band broadening and baseline drift. How can I sharpen these peaks? The Causality: Impurity E ((2-chlorophenyl) phenyl methanone) and Impurity F (1-Tritylimidazole) are highly lipophilic[1][2]. Under isocratic conditions or shallow gradients, they over-retain on the column. The longer an analyte stays on the column, the more it suffers from longitudinal diffusion, resulting in wide, short peaks that are difficult to quantify. The Solution: Implement a multi-segment step gradient. Immediately after Clotrimazole and Impurity A elute, rapidly ramp the organic modifier to 80–90% to sweep Impurities E and F off the column as sharp, well-defined bands[4]. To prevent baseline drift during this steep ramp, ensure you are using HPLC-grade solvents and a phosphate buffer, which has a low UV cutoff at the detection wavelength of 220–254 nm.

Troubleshooting Issue Chromatographic Issue Detected Q1 Impurity D in Void Volume? Issue->Q1 Q2 Rs < 2.0 for CLO & Imp A? Issue->Q2 Q3 Late Eluters (Imp E/F) Broad? Issue->Q3 A1 Increase Buffer pH to 7.2 Decrease Initial %B Q1->A1 A2 Flatten Gradient Slope Switch Modifier to ACN Q2->A2 A3 Steepen Final Gradient Increase Final %B to 90% Q3->A3

Troubleshooting logic for Clotrimazole impurity separation issues.

II. Quantitative Data: Impurity Profiling Standards

To successfully optimize your method, you must understand the target elution order. The following table synthesizes the expected Relative Retention Times (RRT) based on European Pharmacopoeia (EP) standards[4] and structural polarity.

ImpurityChemical IdentityPolarity / NatureEP Relative Retention Time (RRT)
Impurity D ImidazoleHighly Polar / Basic~0.1
Impurity F 1-TritylimidazoleLipophilic Degradant~0.9
Clotrimazole 1-[(2-Chlorophenyl)diphenylmethyl]-1H-imidazoleModerate (API)1.0
Impurity B Structural AnalogueModerate~1.1
Impurity E (2-chlorophenyl) phenyl methanoneLipophilic~1.5
Impurity A (2-chlorophenyl)diphenylmethanol (Cabinol)Hydrophobic By-product~1.8

Note: RRTs may shift depending on the specific column chemistry (e.g., C8 vs. C18) and the exact gradient profile utilized[4][5].

III. Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating a System Suitability Test (SST) directly into the workflow, the method mathematically proves its own reliability before any sample data is processed.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Buffer): Weigh accurately 4.35 g of Dibasic Potassium Phosphate ( K2​HPO4​ ) and dissolve it in 1000 mL of HPLC-grade water[3]. Adjust the pH to 7.2 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic): Use 100% HPLC-grade Acetonitrile[3]. Filter and degas similarly.

Step 2: Chromatographic Conditions Setup
  • Column: Install a high-purity silica C18 column (250 mm × 4.6 mm, 5 µm particle size)[1].

  • Temperature: Set the column oven to a strict 40°C to ensure reproducible mass transfer kinetics and stable retention times[1][5].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (optimal for capturing the diverse chromophores of all impurities)[1].

  • Gradient Program:

    • 0–5 min: 10% B (Retains polar Impurity D).

    • 5–15 min: Linear ramp to 60% B (Separates Clotrimazole and Impurity A).

    • 15–25 min: Linear ramp to 90% B (Elutes lipophilic Impurities E and F).

    • 25–30 min: Hold at 90% B.

    • 30–35 min: Return to 10% B and equilibrate.

Step 3: System Suitability Validation (The Internal Control)

Before injecting samples, you must validate the thermodynamic stability of the column.

  • Prepare a Resolution Solution containing 0.1 mg/mL each of Clotrimazole RS and Clotrimazole Related Compound A RS (Impurity A) in methanol[3].

  • Inject 20 µL of the Resolution Solution.

  • Acceptance Criteria: The method is only valid if the resolution ( Rs​ ) between Clotrimazole and Impurity A is Not Less Than (NLT) 2.0 [3]. If Rs​<2.0 , do not proceed; return to the troubleshooting tree to adjust the gradient slope.

Step 4: Sample Preparation & Analysis
  • Extract the topical dosage form or bulk API using methanol as the diluent to ensure complete solubilization of the highly lipophilic impurities[3][5].

  • Centrifuge at 5000 rpm for 10 minutes at 4°C to precipitate excipients, then filter the supernatant through a 0.45 µm PTFE syringe filter[5].

  • Inject 20 µL of the sample solution and integrate peaks based on the established RRTs.

Workflow N1 1. Buffer Preparation (Phosphate pH 7.2) N2 2. Column Equilibration (C18 at 40°C) N1->N2 N3 3. System Suitability Test (Inject Resolution Solution) N2->N3 N4 4. Validation Gate (Is Rs >= 2.0?) N3->N4 N5 5. Sample Analysis (Gradient Elution) N4->N5 Yes

Self-validating workflow for Clotrimazole impurity analysis.

References

  • A Rapid RP-HPLC Methodology for the Determination of Clotrimazole Impurities in Topical Dosage Forms. Acta Scientific.
  • A Simultaneous Estimation of Clotrimazole and Its Impurities. Semantic Scholar / International Journal of Lifescience and Pharma Research.
  • Comprehensive Guide to Clotrimazole EP Impurities (A–F). KarpsChem.
  • EUROPEAN PHARMACOPOEIA 7.0: CLOTRIMAZOLE. DrugFuture.
  • Clotrimazole USP 2025. Trungtamthuoc.

Sources

Optimization

Addressing solubility issues of (3-Chlorophenyl)diphenylmethanol in HPLC mobile phase

Technical Support Center: Troubleshooting (3-Chlorophenyl)diphenylmethanol Solubility in HPLC Executive Summary (3-Chlorophenyl)diphenylmethanol is a bulky, highly lipophilic trityl alcohol derivative. In Reversed-Phase...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting (3-Chlorophenyl)diphenylmethanol Solubility in HPLC

Executive Summary

(3-Chlorophenyl)diphenylmethanol is a bulky, highly lipophilic trityl alcohol derivative. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), its extreme hydrophobicity frequently leads to severe solubility issues when interacting with aqueous mobile phases. As a Senior Application Scientist, I have designed this guide to address the root causes of peak distortion, column fouling, and backpressure spikes associated with this compound. The methodologies below provide self-validating protocols to restore chromatographic integrity and ensure robust method development.

Visual Diagnostics: The Precipitation Mechanism

Understanding the physical behavior of your analyte as it enters the column is the first step in troubleshooting. When a highly lipophilic compound is injected in a strong organic solvent into a highly aqueous mobile phase, it undergoes localized precipitation at the column head[1].

Mechanism S1 Injection in 100% Organic S2 Mixing with Aqueous Mobile Phase S1->S2 S3 Analyte Precipitation at Column Frit S2->S3 S4 Uneven Redissolution During Gradient S3->S4 S5 Split Peaks & Carryover S4->S5

Mechanistic pathway of on-column precipitation leading to chromatographic peak distortion.

Technical FAQs: Causality & Corrective Actions

Q1: Why am I observing split peaks, broad tailing, and a steady increase in backpressure? A: The most probable cause is the localized precipitation of (3-Chlorophenyl)diphenylmethanol at the head of the analytical column. When a highly lipophilic sample is dissolved in a strong organic solvent (e.g., 100% Acetonitrile) and injected into a weaker, highly aqueous mobile phase, the analyte rapidly crashes out of solution upon mixing[1]. As the gradient progresses, this precipitated mass redissolves unevenly, creating multiple analyte bands that reach the detector at different times, manifesting as split or distorted peaks[2]. The physical accumulation of this precipitate on the column frit simultaneously drives up system backpressure[1].

Q2: How do I resolve the "Catch-22" where the analyte crashes in the mobile phase but distorts peaks if injected in 100% organic diluent? A: This is a classic RP-HPLC paradox. If you dissolve the compound in the mobile phase (e.g., 40% organic), it may precipitate in the autosampler vial. If you dissolve it in 100% organic, it causes peak fronting or splitting on-column[3]. To resolve this, you must engineer a chromatographic compromise:

  • Volume Modulation: Inject a significantly smaller volume (e.g., 1–2 µL instead of 10 µL) of the 100% organic sample. This allows the mobile phase to rapidly dilute and sweep the analyte before localized aggregation occurs[2].

  • Stationary Phase Selection: Switch to a phenyl-based column (e.g., Zorbax SB-Phenyl). Phenyl columns provide π−π interactions that retain polar aromatic impurities effectively, allowing you to increase the starting organic composition of your mobile phase (e.g., to 65:35 Acetonitrile:Water)[4]. At 65% organic, trityl derivatives remain soluble, eliminating the mismatch[5].

Q3: Can I modify the mobile phase to enhance solubility without losing chromatographic resolution? A: Yes. If increasing the primary organic modifier (Acetonitrile or Methanol) causes a loss of retention for early-eluting impurities, consider introducing a ternary mobile phase. Adding 5–10% Tetrahydrofuran (THF) or Isopropanol (IPA) to the organic line significantly increases the solubilizing power for bulky trityl derivatives without drastically shifting the overall elutropic strength[3].

Diagnostic Workflow

Troubleshooting A Peak Distortion or High Backpressure B Is sample diluent stronger than initial mobile phase? A->B C Volume Test: Inject 1 µL vs 10 µL B->C Yes F Solubility Issue: Optimize Mobile Phase (Add THF) B->F No D Peak Shape Improves? C->D E Diluent Mismatch Confirmed: Match Diluent to Mobile Phase D->E Yes D->F No

Diagnostic workflow isolating sample diluent mismatch from mobile phase insolubility.

Quantitative Data: Solubility & Peak Shape Matrix

Injection Solvent (Diluent)Initial Mobile PhaseAnalyte Solubility (Vial vs. Column)Chromatographic EffectRecommended Corrective Action
100% Acetonitrile 10% ACN / 90% WaterHigh in vial / Crashes on-columnSevere peak splitting, high backpressureReduce injection volume to ≤2 µL or increase initial mobile phase organic %.
50% ACN / 50% Water 50% ACN / 50% WaterPoor in vial (Cloudy) / Stable on-columnInconsistent peak areas, low recoveryAdd 5-10% THF to diluent and mobile phase to increase absolute solubility.
100% Acetonitrile 65% ACN / 35% WaterHigh in vial / Stable on-columnSharp, symmetrical peaksOptimal condition. Utilize a Phenyl-hexyl column to retain polar impurities[4].

Self-Validating Experimental Protocols

Protocol 1: Cloud-Point Solubility Screening & Mobile Phase Optimization

Purpose: To empirically determine the exact organic percentage required to keep (3-Chlorophenyl)diphenylmethanol soluble, preventing on-column precipitation.

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of (3-Chlorophenyl)diphenylmethanol in 100% Acetonitrile.

  • Cloud-Point Titration: In a clear glass vial, take 1 mL of the stock solution. Dropwise, add your aqueous mobile phase buffer while vortexing. Stop when the solution turns persistently cloudy (the cloud point).

  • Calculate Minimum Organic: Calculate the final percentage of organic solvent in the vial. Set your initial HPLC gradient to at least 5% organic above this calculated cloud point.

  • Self-Validation Check (Volume Test): Inject 1 µL, then 5 µL, and finally 10 µL of the sample into the HPLC using the newly optimized mobile phase.

    • Validation: If the peak shape remains perfectly symmetrical across all injection volumes, the solubility threshold is validated. If the 10 µL injection exhibits fronting or splitting, the diluent is still too strong relative to the mobile phase, and the organic percentage must be increased further.

Protocol 2: Column Rescue & Passivation (Fouling Reversal)

Purpose: To recover an analytical column suffering from high backpressure and ghost peaks due to precipitated trityl alcohol derivatives.

  • System Isolation: Disconnect the analytical column from the detector to prevent flushing precipitated lipophilic aggregates into the flow cell.

  • Reverse Flow: Reverse the column flow direction (verify manufacturer compatibility first; most modern columns permit this) and direct the outlet to waste.

  • Aqueous Flush: Flush with 10 column volumes of 100% HPLC-grade Water at a low flow rate (e.g., 0.5 mL/min) to remove all buffer salts and prevent salt precipitation in the next step.

  • Organic Flush: Flush with 20 column volumes of 100% Acetonitrile.

  • Targeted Solubilization: Flush with 20 column volumes of 50:50 Acetonitrile:Isopropanol or 100% Isopropanol . Isopropanol has a much higher viscosity but exceptional solubilizing power for strongly adsorbed lipophilic aggregates[2].

  • Self-Validation Check: Reconnect the column in the normal flow direction, re-equilibrate with your starting mobile phase, and run a blank gradient injection.

    • Validation: A stable baseline with no ghost peaks or pressure spikes validates that the column is entirely clean and ready for analysis[6].

References

  • [1] HPLC Troubleshooting Guide. lcms.cz. Available at:

  • [2] HPLC Troubleshooting Guide - Sigma-Aldrich. sigmaaldrich.com. Available at:

  • [3] Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. alwsci.com. Available at:

  • [6] Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. theanalyticalscientist.com. Available at:

  • HPLC Troubleshooting Mini Guide - Peak Issues. phenomenex.com. Available at:

  • [4] Development and validation of HPLC method for determination of clotrimazole and its two degradation products in spray formulation. researchgate.net. Available at:

  • [5] HPLC Method for Clotrimazole Analysis. scribd.com. Available at:

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Peak Shape and Resolution for Chlorinated Aromatic Compounds

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing challenges with the High-Performance Liquid Chromatography...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing challenges with the High-Performance Liquid Chromatography (HPLC) of chlorinated aromatic compounds (e.g., chlorobenzenes, chlorophenols, and halogenated active pharmaceutical ingredients).

Chlorinated aromatics present unique chromatographic challenges due to their high polarizability, hydrophobicity, and, in the case of phenolic derivatives, their potential for secondary ionization interactions. This guide provides field-validated troubleshooting protocols, mechanistic explanations, and data-driven solutions to achieve baseline resolution and optimal peak symmetry.

Diagnostic Decision Workflow

Use the following logical pathway to diagnose and resolve common peak shape and co-elution issues encountered during method development.

G Start Poor Peak Shape or Resolution in Chlorinated Aromatics CheckType Are the analytes ionizable? (e.g., Chlorophenols) Start->CheckType Ionizable Adjust Mobile Phase pH ≤ 3.0 (Suppresses silanol ionization) CheckType->Ionizable Yes Neutral Evaluate Stationary Phase (C18 lacks shape selectivity) CheckType->Neutral No CheckTailing Is peak tailing resolved? Ionizable->CheckTailing SwitchPFP Switch to PFP Column (Enhances dipole & pi-pi interactions) Neutral->SwitchPFP CheckTailing->Neutral No OptMeOH Use Methanol as Organic Modifier (Maximizes PFP selectivity) CheckTailing->OptMeOH Yes SwitchPFP->OptMeOH

Diagnostic workflow for resolving peak tailing and isomer co-elution in chlorinated aromatics.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why do my chlorophenol peaks exhibit severe tailing on a standard C18 column, and how do I fix it? Cause: Peak tailing in chlorinated phenols is primarily driven by secondary interactions. While the hydrophobic aromatic ring interacts with the C18 alkyl chains, the acidic hydroxyl group interacts with residual, unreacted silanol groups (Si-OH) on the silica-based stationary phase[1]. At a mid-range pH, these silanols ionize into negatively charged silanoxanes (Si-O⁻), creating strong hydrogen bonding and ion-exchange sites that delay the elution of a fraction of the analyte molecules[2]. Solution: Lower the mobile phase pH to ≤ 3.0 using an acidifier like phosphoric acid or formic acid. This protonates the silanol groups, neutralizing their charge and suppressing the secondary interactions[1]. Additionally, upgrading to a high-purity, Type B silica column with advanced end-capping will drastically reduce the concentration of accessible silanols.

Q2: I cannot resolve ortho-, meta-, and para- positional isomers of chlorinated aromatics on my C18 column. What is the mechanistic cause, and what is the alternative? Cause: Traditional C18 columns separate analytes based almost entirely on dispersive hydrophobic interactions. Positional isomers of halogenated compounds often possess nearly identical hydrophobicities, making C18 phases insufficient for distinguishing their subtle structural differences[3]. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. The introduction of highly electronegative fluorine atoms onto the phenyl ring creates an electron-deficient surface. This allows the PFP column to leverage multiple retention mechanisms simultaneously: π−π interactions with the analyte's aromatic ring, dipole-dipole interactions with the polarizable carbon-chlorine bonds, and rigid shape selectivity that easily differentiates spatial arrangements[4][5].

Q3: When switching to a PFP column, my resolution actually decreased when using an Acetonitrile/Water gradient. Why? Cause: Acetonitrile contains a carbon-nitrogen triple bond, which is rich in π -electrons. In a mobile phase, acetonitrile molecules actively compete with the chlorinated aromatic analytes for the π−π interaction sites on the PFP stationary phase, effectively masking the column's unique selectivity[6]. Solution: Replace Acetonitrile with Methanol. Methanol is a protic solvent that lacks π -electrons, allowing the dipole-dipole and π−π interactions between the chlorinated analyte and the PFP phase to dominate, thereby maximizing isomer resolution[6].

Q4: How can I determine if my peak tailing is caused by column degradation rather than chemical interactions? Cause: Over time, the accumulation of strongly retained matrix components or physical degradation of the column bed (e.g., void formation at the inlet) can distort peak shapes[2][7]. Solution: Inject a mixture of both neutral (e.g., toluene) and basic/acidic analytes. If only the ionizable chlorinated aromatics tail, the issue is chemical (silanol interactions or loss of end-capping)[8]. If all peaks in the chromatogram, including the neutral markers, exhibit similar tailing or peak splitting, the root cause is physical column degradation or a blocked inlet frit[7][8].

Quantitative Data & Selectivity Comparison

Table 1: Stationary Phase Selectivity Comparison for Chlorinated Aromatics
Feature / MechanismC18 (Octadecylsilane)PFP (Pentafluorophenyl)Impact on Chlorinated Aromatics
Primary Retention Hydrophobic (Dispersive)Hydrophobic, π−π , Dipole-DipolePFP provides enhanced retention for polarizable halogens.
Shape Selectivity Low (Flexible alkyl chains)High (Rigid aromatic rings)PFP resolves ortho/meta/para isomers effectively.
Hydrogen Bonding NegligibleModerate (Fluorine acts as H-acceptor)PFP offers alternate selectivity for chlorophenols.
Optimal Organic Acetonitrile or MethanolMethanolMeOH prevents π -competition on PFP columns.
Table 2: Troubleshooting Matrix for Peak Shape Issues
SymptomPrimary SuspectDiagnostic CheckCorrective Action
Tailing (Tf > 1.5) Silanol interactionsCheck if lowering pH to 2.5 improves shape.Buffer mobile phase to pH ≤ 3.0; use highly deactivated silica.
Fronting (Tf < 0.9) Column overload or solvent mismatchDilute sample 1:10; check if shape normalizes.Reduce injection volume; dissolve sample in initial mobile phase.
Peak Splitting Column void or blocked fritInject neutral marker; check for global splitting.Reverse flush column (if permitted); replace inlet frit or column.

Validated Experimental Protocols

Protocol A: Method Transfer and Optimization (C18 to PFP for Isomer Resolution)

This self-validating protocol ensures fluidic integrity before optimizing chemical selectivity.

  • System Suitability & Baseline Establishment:

    • Install the PFP column (e.g., 2.6 µm, 100 x 2.1 mm).

    • Inject 1 µL of a void volume marker (e.g., uracil) under isocratic conditions (50:50 Methanol/Water).

    • Validation Check: Verify that the uracil peak is sharp and symmetrical. A distorted uracil peak indicates a physical system issue (e.g., extra-column volume or bad fittings) rather than a chemistry issue.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (pH ~2.7 to suppress silanol ionization).

    • Prepare Mobile Phase B: HPLC-grade Methanol (avoids π -electron competition).

  • Gradient Screening:

    • Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate appropriate for the column ID (e.g., 0.4 mL/min for 2.1 mm ID).

    • Maintain the column compartment at 35°C to optimize mass transfer and reduce mobile phase viscosity.

  • Data Analysis & Validation:

    • Calculate the resolution ( Rs​ ) between critical isomer pairs. An Rs​≥1.5 indicates baseline separation. If Rs​<1.5 , flatten the gradient slope (e.g., 5% B to 60% B over 20 minutes) around the elution time of the critical pair.

Protocol B: Column Regeneration for Tailing Reversal

Use this protocol to remove strongly retained contaminants causing physical peak tailing.

  • Physical Inspection & Preparation:

    • Disconnect the column outlet from the detector to prevent flushing contaminants into the flow cell[2].

    • Direct the column effluent to a waste beaker.

  • Aqueous Flush (Buffer Removal):

    • Flush the column with 10–20 column volumes of 100% HPLC-grade water (unbuffered) at 50% of the normal flow rate.

    • Causality: This step removes precipitated buffer salts that could permanently damage the column if exposed directly to high organic solvents[2].

  • Strong Organic Wash:

    • Flush with 20 column volumes of 100% strong solvent (Methanol or Acetonitrile)[7].

    • For extreme hydrophobic contamination, a flush with Isopropanol (IPA) can be used, but the flow rate must be reduced to 20% of normal due to IPA's high viscosity.

  • Re-equilibration & Validation:

    • Reconnect the detector and equilibrate the column with the starting mobile phase for 15 column volumes.

    • Inject a standard solution to verify that the USP Tailing Factor ( Tf​ ) has returned to ≤1.2 .

References

  • Agilent Technologies - Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns -[Link]

  • Hawach Scientific - PFP HPLC Column, HPLC Analytical Columns Chemistry -[Link]

  • ACE HPLC - ACE C18-PFP technical brochure -[Link]

  • Waters Corporation - Troubleshooting Peak Shape Problems in HPLC -[Link]

  • Element Lab Solutions - Peak Tailing in HPLC -[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of (3-Chlorophenyl)diphenylmethanol

Welcome to the Technical Support Center for (3-Chlorophenyl)diphenylmethanol (CAS 29647-82-3). As a critical pharmacopeial impurity and primary degradation product of broad-spectrum azole antifungals like Clotrimazole [2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3-Chlorophenyl)diphenylmethanol (CAS 29647-82-3). As a critical pharmacopeial impurity and primary degradation product of broad-spectrum azole antifungals like Clotrimazole [2], understanding the chemical stability of this trityl alcohol derivative is paramount.

This guide is engineered for analytical chemists, formulation scientists, and drug development professionals conducting forced degradation studies, impurity profiling, and stability-indicating method development.

Section 1: Troubleshooting Guide & FAQs

Q1: During acidic forced degradation (0.1 N HCl), I observe a new peak with a longer retention time than the parent (3-Chlorophenyl)diphenylmethanol. What is this artifact, and how do I prevent it? Answer: This is a classic solvent-induced artifact. Under acidic stress, the tertiary hydroxyl group of (3-Chlorophenyl)diphenylmethanol is protonated and eliminated as water, generating a highly resonance-stabilized trityl carbocation. If you are using an alcohol-based diluent (like methanol or ethanol) for your sample preparation, the solvent acts as a nucleophile, attacking the carbocation to form a trityl ether (e.g., (3-chlorophenyl)diphenylmethyl methyl ether). Causality & Fix: The extensive π -electron delocalization across the three aryl rings drastically lowers the activation energy for carbocation formation [1]. To prevent this, switch your sample diluent and mobile phase organic modifier to a non-nucleophilic solvent such as Acetonitrile (ACN) when conducting acidic stress testing.

Q2: Both my parent peak and the suspected degradation peak show the exact same mass (m/z 277) in ESI+ LC-MS. How can they be different compounds? Answer: This is a well-documented phenomenon in the mass spectrometry of trityl derivatives. (3-Chlorophenyl)diphenylmethanol (MW ~294.8) readily loses its hydroxyl group during electrospray ionization (ESI) to form the highly stable trityl carbocation ( [M−OH]+ at m/z 277 for the 35Cl isotope). If a methyl ether artifact forms (MW ~308.8), it also loses its alkoxy group in the source to form the exact same carbocation ( [M−OCH3​]+ at m/z 277). Causality & Fix: Because in-source fragmentation obscures the molecular ion, you cannot rely solely on MS for identification. You must rely on chromatographic retention time (ethers elute later than alcohols on a reversed-phase C18 column due to higher lipophilicity) or use milder ionization techniques (like APCI) to observe intact molecular ions.

Q3: My stability samples exposed to ICH Q1B photolytic conditions show significant mass balance loss. LC-MS reveals masses corresponding to m/z 183 and m/z 217. What is the mechanism? Answer: Trityl alcohols are susceptible to photolytic and oxidative degradation via radical mechanisms[3]. UV irradiation causes homolytic cleavage of the central C-C bonds or the C-OH bond. In the presence of reactive oxygen species (ROS) or atmospheric oxygen, these radicals undergo oxidative cleavage to form benzophenone (m/z ~183) and 3-chlorobenzophenone (m/z ~217). Causality & Fix: The formation of these ketones explains the mass balance loss, as their UV response factors (extinction coefficients) differ significantly from the parent carbinol. Ensure you are using a Photodiode Array (PDA) detector to correct for relative response factors, and protect standard solutions using amber volumetric flasks.

Q4: Is (3-Chlorophenyl)diphenylmethanol stable under alkaline conditions? Answer: Yes. Unlike its parent drug Clotrimazole, which readily hydrolyzes into imidazole and the corresponding carbinol under acidic conditions, the carbinol itself is highly stable under basic stress (e.g., 0.1 N NaOH). The lack of α -protons prevents elimination reactions (like E2 dehydration), and the tertiary carbon is sterically hindered against nucleophilic attack by hydroxide ions.

Section 2: Quantitative Data & Degradation Summary

The following table summarizes the expected behavior of (3-Chlorophenyl)diphenylmethanol under standard ICH stress conditions.

Stress ConditionReagent / EnvironmentPrimary Degradation PathwayMajor Degradation Product(s)Expected Mass (m/z, ESI+)Stability Status
Acidic (Alcohols) 0.1 N HCl in MeOHProtonation & Nucleophilic SubstitutionTrityl Methyl Ether277 (In-source fragment)Highly Labile (Artifact)
Acidic (Nitriles) 0.1 N HCl in ACNProtonation (No Nucleophile present)None (Reversible protonation)277 (In-source fragment)Stable
Alkaline 0.1 N NaOHNone (Steric hindrance)None277 (In-source fragment)Highly Stable
Oxidative 3% H2​O2​ Radical C-C Cleavage3-Chlorobenzophenone, Benzophenone217, 183Susceptible
Photolytic UV/Vis (ICH Q1B)Homolytic Cleavage & Oxidation3-Chlorobenzophenone, Benzophenone217, 183Susceptible

Section 3: Experimental Protocols

Protocol: Self-Validating Forced Degradation & LC-MS/MS Workflow

Objective: To generate, identify, and quantify degradation products of (3-Chlorophenyl)diphenylmethanol while ensuring mass balance closure.

Step 1: Sample Preparation (Control & Stress)

  • Prepare a 1.0 mg/mL stock solution of (3-Chlorophenyl)diphenylmethanol in HPLC-grade Acetonitrile (ACN) to prevent nucleophilic artifact formation.

  • Acid Stress: Mix 1 mL stock with 1 mL 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H2​O2​ . Incubate at room temperature for 24 hours in the dark.

  • Photolytic Stress: Expose 1 mL stock (in a clear quartz vial) to 1.2 million lux hours and 200 W·h/m² of near UV light (ICH Q1B).

Step 2: Neutralization & Dilution

  • Neutralize the acid-stressed sample with 1 mL 0.1 N NaOH to quench the reaction and prevent on-column degradation.

  • Dilute all samples to a final theoretical concentration of 100 µg/mL using the mobile phase (e.g., 50:50 ACN:Water).

Step 3: LC-PDA-MS/MS Analysis

  • Inject 10 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient of Water/ACN (both containing 0.1% Formic Acid).

  • Self-Validation (Mass Balance Calculation): Calculate the sum of the peak areas of the parent compound and all degradation products using the PDA detector (extracted at the isosbestic point). The total area must be within 95-105% of the unstressed control peak area. If mass balance fails, it indicates the formation of volatile degradants or compounds with zero UV absorbance.

Step 4: Mechanistic Confirmation

  • Evaluate ESI+ MS/MS spectra. Look for m/z 217 and m/z 183 in oxidative/photolytic samples. If m/z 277 appears at a later retention time than the parent peak, investigate potential nucleophilic contamination in your solvents.

Section 4: Mechanistic Visualizations

AcidicPathway A (3-Chlorophenyl) diphenylmethanol B Protonated Alcohol Intermediate A->B + H+ (Acid Stress) C Trityl Carbocation (Highly Stable) B->C - H2O D Trityl Ether (e.g., Methyl Ether) C->D + ROH (Solvent)

Acid-catalyzed degradation pathway of (3-Chlorophenyl)diphenylmethanol via carbocation formation.

OxidativePathway A (3-Chlorophenyl) diphenylmethanol B Alkoxy / Trityl Radicals A->B UV Light / ROS C 3-Chlorobenzophenone B->C C-C Cleavage & Oxidation D Benzophenone B->D C-C Cleavage & Oxidation

Photolytic and oxidative degradation yielding benzophenone derivatives via radical intermediates.

Workflow Start Identify Unknown Peak in HPLC CheckUV Check UV Spectrum (PDA Detector) Start->CheckUV MassSpec Perform LC-MS/MS Analysis CheckUV->MassSpec IsMass295 Is m/z ~277 (Late RT)? (Ether derivative) MassSpec->IsMass295 IsMass183 Is m/z ~217 or 183? (Benzophenones) MassSpec->IsMass183 FixAcid Use Non-Nucleophilic Solvent (e.g., ACN) IsMass295->FixAcid Yes (Acid/Solvent Issue) FixOx Use Amber Vials & Protect from Light IsMass183->FixOx Yes (Photo/Ox Issue)

Troubleshooting workflow for identifying and resolving degradation peaks during analysis.

References

  • Source: PubMed Central (PMC)
  • Clotrimazole EP Impurities & USP Related Compounds Source: SynThink Chemicals URL
  • Source: Ovid / Elsevier B.V.
Troubleshooting

Technical Support Center: LC-MS/MS Troubleshooting for (3-Chlorophenyl)diphenylmethanol

Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated with quantifying (3-Chloroph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated with quantifying (3-Chlorophenyl)diphenylmethanol (CAS 29647-82-3) in complex biological matrices.

This guide abandons generic advice to focus on the exact physicochemical causality behind your signal loss, providing self-validating protocols to ensure your bioanalytical method is robust, reproducible, and compliant with regulatory guidelines.

The Chemical Challenge: Why Are You Losing Signal?

(3-Chlorophenyl)diphenylmethanol is a highly lipophilic, neutral synthetic intermediate and a known degradation impurity of the antifungal drug clotrimazole[1]. Its structural chemistry dictates its behavior in an LC-MS/MS system:

  • High Lipophilicity (Late Elution): Due to its bulky trityl-like structure, it exhibits strong retention on reversed-phase (RP) columns. It elutes late in the gradient—exactly the same retention window where endogenous glycerophospholipids and sphingomyelins elute[2].

  • Neutrality (Ionization Competition): Unlike clotrimazole, which contains an easily protonated imidazole ring, this impurity lacks strong basic sites. In standard Electrospray Ionization (ESI), it exhibits poor ionization efficiency. When co-eluting with highly ionizable phospholipids, the analyte is outcompeted for charge at the droplet surface, resulting in severe ion suppression [3].

To solve this, we must either selectively remove the co-eluting matrix or change the physics of the ionization process.

Diagnostic & Mitigation Workflow

The following logical workflow dictates how to diagnose the root cause of the matrix effect and select the appropriate mitigation strategy.

MatrixEffectWorkflow Start Signal Loss Detected (3-Chlorophenyl)diphenylmethanol Assess Post-Column Infusion Qualitative Assessment Start->Assess IsPhospholipid Co-elution with Phospholipids? (Monitor m/z 184) Assess->IsPhospholipid SamplePrep Zirconia-Based SPE (Lewis Acid-Base Extraction) IsPhospholipid->SamplePrep Yes (Severe Suppression) ChangeIonization Switch Ionization Source: ESI to APCI IsPhospholipid->ChangeIonization No / Neutral Analyte Focus OptimizeLC Optimize LC Gradient & Column Chemistry SamplePrep->OptimizeLC ChangeIonization->OptimizeLC Validate Calculate Matrix Factor (MF) Post-Extraction Spike OptimizeLC->Validate

Workflow for diagnosing and resolving matrix effects in LC-MS/MS bioanalysis.

Self-Validating Experimental Protocols

Do not guess where your signal is going. Use these self-validating protocols to empirically prove the source of suppression and eliminate it.

Protocol A: Qualitative Assessment via Post-Column Infusion

This protocol maps the exact retention time zones where biological matrix components suppress your analyte's signal[4].

  • Step 1: Install a zero-dead-volume T-piece between the analytical column outlet and the mass spectrometer inlet.

  • Step 2: Using a syringe pump, continuously infuse a neat solution of (3-Chlorophenyl)diphenylmethanol (e.g., 100 ng/mL in mobile phase) at 10 µL/min into the T-piece[3].

  • Step 3: Inject a blank biological matrix extract (e.g., plasma processed via standard protein precipitation) through the LC system using your standard gradient.

  • Step 4: Monitor the specific MS/MS transition for the analyte.

  • Self-Validation Check: Inject a neat solvent blank immediately after. The baseline should remain perfectly flat. If the baseline dips during the matrix injection but remains flat during the solvent injection, you have definitively identified a matrix suppression zone[5]. If this zone overlaps with your analyte's retention time, proceed to Protocol B.

Protocol B: Zirconia-Based Phospholipid Depletion

Because (3-Chlorophenyl)diphenylmethanol is highly lipophilic, traditional hydrophobic Solid Phase Extraction (SPE) will trap both the analyte and the interfering phospholipids[2]. We must use a chemical filtration mechanism.

  • Step 1: Transfer 100 µL of biological sample to a Zirconia-coated SPE 96-well plate (e.g., HybridSPE)[6].

  • Step 2: Add 300 µL of precipitation solvent (1% formic acid in acetonitrile) to disrupt protein binding[2].

  • Step 3: Agitate for 1 minute, then apply a vacuum (10 in Hg) for 3–5 minutes to collect the eluate. The Zirconia acts as a strong Lewis acid, selectively binding the phosphate moieties (Lewis base) of the phospholipids, while the neutral analyte passes through entirely unretained[6].

  • Self-Validation Check: In your MS method, set up an additional MRM channel to monitor m/z 184 -> 184 (the characteristic in-source fragment for phosphocholines)[4]. Compare the eluate to a standard protein precipitation sample. A >95% reduction in the broad m/z 184 peak confirms the chemical filtration was successful[7].

Quantitative Impact of Mitigation Strategies

The table below summarizes the expected quantitative improvements when applying these targeted strategies to (3-Chlorophenyl)diphenylmethanol. Matrix Factor (MF) is calculated using the post-extraction spike method: (Peak area in matrix / Peak area in neat solvent) × 100[5]. An MF of 100% indicates zero matrix effect.

Sample Prep MethodIonization SourcePhospholipid Removal (%)Analyte Recovery (%)Matrix Factor (MF)Diagnostic Outcome
Standard PPTESI (+)< 5%92%35% Severe Ion Suppression
Hydrophobic SPEESI (+)~ 50%45% 65%Co-retention / Poor Recovery
Zirconia-based SPEESI (+)> 95%88%92% Minimal Suppression
Standard PPTAPCI (+)< 5%92%85% Highly Resilient to Matrix
Zirconia-based SPEAPCI (+)> 95%88%98% Optimal Robustness

Expert Troubleshooting FAQs

Q: Why should I consider switching from ESI to APCI for this specific analyte? A: Electrospray Ionization (ESI) is a liquid-phase ionization technique. When your neutral analyte and highly ionizable phospholipids are in the same liquid droplet, the phospholipids monopolize the droplet surface and the available charge, suppressing your analyte[3]. Atmospheric Pressure Chemical Ionization (APCI) vaporizes the LC effluent into the gas phase before ionization occurs via a corona discharge needle[8]. Because the analyte is ionized in the gas phase, the liquid-phase competition is entirely bypassed, making APCI inherently more robust against matrix effects for neutral, lipophilic molecules[9][10].

Q: Can I just adjust my LC gradient to separate the analyte from the suppression zone? A: It is highly difficult for this specific compound. (3-Chlorophenyl)diphenylmethanol has a high LogP, meaning it requires a high percentage of organic solvent to elute. Phospholipids also elute under high organic conditions[2]. Flattening the gradient will simply broaden both the analyte peak and the phospholipid elution zone, prolonging run times without achieving baseline resolution. Targeted sample prep (Protocol B) is far more efficient.

Q: How do I select an Internal Standard (IS) that compensates for residual matrix effects? A: For an assay to be truly self-validating, you must use a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a deuterium- or 13C-labeled analog of (3-Chlorophenyl)diphenylmethanol[5]. Because the SIL-IS shares the exact physicochemical properties of the analyte, it will co-elute perfectly. Any residual ion suppression occurring at that specific retention micro-environment will affect both the analyte and the IS equally, ensuring the peak area ratio remains constant and accurate.

Sources

Optimization

Technical Support Center: Method Refinement for the Quantification of Trace Levels of (3-Chlorophenyl)diphenylmethanol

Welcome to the technical support center for the analysis of (3-Chlorophenyl)diphenylmethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of (3-Chlorophenyl)diphenylmethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methods for this compound, particularly at trace levels. (3-Chlorophenyl)diphenylmethanol is a known impurity and degradation product of Clotrimazole, making its accurate quantification critical for quality control and regulatory compliance in the pharmaceutical industry.[1][2][3][4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying trace levels of (3-Chlorophenyl)diphenylmethanol?

A1: The primary techniques for quantifying trace levels of (3-Chlorophenyl)diphenylmethanol are High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, and more sensitive mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-UV: This is a widely used method for routine analysis. A simple isocratic HPLC method can simultaneously determine clotrimazole and its degradation products, including (3-Chlorophenyl)diphenylmethanol.[2][3][4] A C18 or a Phenyl-type column is often effective for separation.[3][4][5]

  • GC-MS: This technique is suitable for analyzing volatile and semi-volatile compounds. Due to the chlorinated nature of the analyte, GC-MS can offer high selectivity and sensitivity.[6][7] However, derivatization might be necessary to improve the volatility and thermal stability of (3-Chlorophenyl)diphenylmethanol.

  • LC-MS/MS: This is the gold standard for trace-level quantification due to its superior sensitivity and selectivity.[8][9] It is particularly advantageous when dealing with complex sample matrices, as it minimizes interferences.[10][11][12][13]

Table 1: Comparison of Analytical Techniques

TechniqueTypical Limit of Quantification (LOQ)AdvantagesDisadvantages
HPLC-UV Low µg/mL to high ng/mLRobust, cost-effective, widely availableLower sensitivity compared to MS methods
GC-MS Low ng/mL to pg/mLHigh selectivity for chlorinated compounds, excellent separation efficiencyMay require derivatization, potential for thermal degradation
LC-MS/MS pg/mL to fg/mLHighest sensitivity and selectivity, minimizes matrix effectsHigher instrument cost and complexity

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during method development and routine analysis.

Chromatography Issues (HPLC & LC-MS)

Q2: I'm observing poor peak shape (tailing or fronting) for (3-Chlorophenyl)diphenylmethanol. What could be the cause and how can I fix it?

A2: Poor peak shape is a common issue that can compromise resolution and integration accuracy.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the sample solvent.

    • Cause: Active sites on the silica backbone of the column can interact with the polar hydroxyl group of the analyte.

    • Solution:

      • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa.

      • Use a High-Purity Column: Modern, end-capped columns have fewer active silanol groups.

      • Check Sample Solvent: Dissolve and inject your sample in a solvent that is weaker than or the same as the mobile phase.[14] Injecting in a much stronger solvent can cause peak distortion.[15]

  • Peak Fronting: This is typically a sign of column overload or an inappropriate sample solvent.

    • Cause: Injecting too much sample mass onto the column or using a sample solvent significantly stronger than the mobile phase.[15]

    • Solution:

      • Reduce Injection Volume/Concentration: Prepare a more dilute sample.

      • Solvent Matching: Ensure your sample solvent is compatible with and ideally weaker than the mobile phase.[14]

Q3: My retention times are shifting between injections. What should I investigate?

A3: Retention time variability can make peak identification and quantification unreliable.[15]

  • Potential Causes & Solutions:

    • Mobile Phase Composition: Inconsistent mobile phase preparation is a frequent cause.[14] Ensure accurate mixing and use HPLC-grade solvents.[14] If preparing online, check the pump's proportioning valves.

    • Column Temperature: Fluctuations in column temperature can lead to shifts. Use a column oven to maintain a stable temperature.[16]

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This is especially critical for gradient methods.

    • Pump Issues: Air bubbles in the pump head or worn pump seals can cause flow rate fluctuations.[14] Degas the mobile phase and perform regular pump maintenance.[15]

Workflow for Troubleshooting HPLC Issues

Sources

Reference Data & Comparative Studies

Validation

Comparison of HPLC and UPLC for the analysis of Clotrimazole and its impurities

Title: Optimizing Clotrimazole Impurity Profiling: A Comparative Guide to HPLC and UPLC Methodologies Introduction Clotrimazole is a broad-spectrum imidazole antifungal widely utilized in dermatological and gynecological...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Optimizing Clotrimazole Impurity Profiling: A Comparative Guide to HPLC and UPLC Methodologies

Introduction Clotrimazole is a broad-spectrum imidazole antifungal widely utilized in dermatological and gynecological formulations. During synthesis and prolonged storage, clotrimazole is susceptible to degradation, yielding related substances such as imidazole, (2-chlorophenyl)diphenylmethanol, and chlorocresol (often used as a preservative). For rigorous pharmaceutical quality control and pharmacokinetic profiling, achieving baseline separation between the active pharmaceutical ingredient (API) and its impurities is non-negotiable. This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methodologies, providing researchers with actionable, self-validating protocols for clotrimazole analysis.

Mechanistic Causality: The Shift from HPLC to UPLC The transition from HPLC to UPLC is governed by the principles of the Van Deemter equation, which relates the height equivalent to a theoretical plate ( H ) to the linear velocity of the mobile phase. Conventional HPLC relies on stationary phase particles ranging from 3 to 5 µm. While effective, these larger particles create significant mass transfer resistance and eddy diffusion, limiting the optimal flow rate and resulting in broader chromatographic peaks.

UPLC technology disrupts this limitation by utilizing sub-2 µm particles (typically 1.7 µm). Smaller particles minimize the diffusion path for analyte molecules entering and exiting the stationary phase pores. Consequently, the optimal linear velocity increases, allowing for faster flow rates without a corresponding loss in column efficiency. Because pushing solvent through tightly packed sub-2 µm particles generates extreme backpressure, UPLC systems are engineered with specialized pumps capable of withstanding up to 15,000 psi. This mechanistic synergy results in superior peak resolution, enhanced sensitivity, and a dramatic reduction in run times—often accelerating analysis by up to 5-fold compared to HPLC 1[1].

VanDeemterLogic cluster_0 Mechanistic Causality: HPLC vs. UPLC N1 HPLC (5 µm particles) N3 UPLC (<2 µm particles) N1->N3 Particle Size Reduction N2 Reduced Eddy Diffusion & Mass Transfer Resistance N5 Sharper Peaks, Higher Resolution, Faster Run Times N2->N5 N3->N2 N4 Ultra-High Pressure Pumps (>10,000 psi) N3->N4 N4->N5

Logical relationship of how sub-2 µm particles in UPLC drive chromatographic performance.

Comparative Experimental Data: HPLC vs. UPLC When analyzing clotrimazole and its related impurities, UPLC demonstrates a clear quantitative advantage over traditional HPLC. The following table summarizes the performance metrics based on validated experimental data 2[2].

ParameterConventional HPLCUPLC-MS/MS / UPLC-UV
Column Chemistry C18 (250 mm × 4.6 mm, 5 µm)Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase Methanol:Water (80:20 v/v)Water (0.2% ammonium acetate, 0.1% formic acid) : Methanol (18:82)
Flow Rate 1.0 mL/min0.4 to 0.7 mL/min
System Pressure ~2,000 - 4,000 psi~8,000 - 12,000 psi
Total Run Time ~15.0 minutes~2.0 - 3.0 minutes
Solvent Consumption High (~15 mL per run)Low (~1.5 mL per run)
Sensitivity (LOD) ~0.1 µg/mL~500 pg/mL

Data synthesis indicates that UPLC achieves a significant reduction in experimental time and solvent usage while drastically improving the limit of detection (LOD).

Self-Validating Experimental Protocols To ensure scientific integrity, every analytical workflow must be self-validating. This means incorporating System Suitability Testing (SST) directly into the protocol to verify that the chromatographic system is fit for purpose before analyzing unknown samples.

Protocol 1: High-Throughput UPLC-MS/MS Analysis of Clotrimazole This method is optimized for the rapid quantification of clotrimazole in complex matrices (e.g., human plasma) and the identification of trace impurities3[3].

  • Sample Preparation (Liquid-Liquid Extraction):

    • Transfer a 100 µL aliquot of the sample (e.g., plasma) into a microcentrifuge tube.

    • Add 50 µL of a Water/Acetonitrile mixture (50:50, v/v) followed by 200 µL of pure Acetonitrile to precipitate proteins and extract the analyte.

    • Vortex vigorously for 2 minutes to ensure complete phase mixing.

    • Centrifuge the mixture at 3000 rpm for 10 minutes at room temperature.

    • Carefully transfer the upper organic layer (~250 µL) to a clean vial and evaporate to dryness under a gentle nitrogen stream at 40 °C.

    • Reconstitute the dried residue in 70 µL of Methanol.

  • Chromatographic Setup:

    • Equilibrate an Acquity BEH C-18 column (50 × 2.1 mm, 1.7 µm) at 30 °C.

    • Prepare Mobile Phase A: Water containing 0.2% ammonium acetate and 0.1% formic acid.

    • Prepare Mobile Phase B: 100% Methanol.

    • Set the pump to deliver an isocratic flow at a volume ratio of 18:82 (A:B) with a flow rate of 0.7 mL/min.

  • Detection & Self-Validation:

    • Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.

    • Self-Validation Check (SST): Inject a known standard mix of clotrimazole and its primary impurities. The system is validated if the resolution ( Rs​ ) between clotrimazole and adjacent impurity peaks is ≥2.0 , the tailing factor is ≤1.5 , and the relative standard deviation (RSD) of five replicate standard injections is ≤2.0% .

UPLCWorkflow S1 Sample Prep: Liquid-Liquid Extraction (Acetonitrile) S2 Phase Separation: Centrifugation (3000 rpm, 10 min) S1->S2 S3 Concentration: Evaporation & Reconstitution (70 µL Methanol) S2->S3 S4 UPLC Separation: BEH C18 Column (1.7 µm particles) S3->S4 S5 Detection & Validation: MS/MS & System Suitability (Rs ≥ 2.0, RSD ≤ 2.0%) S4->S5

Step-by-step experimental workflow for the UPLC-MS/MS analysis of clotrimazole.

Protocol 2: Conventional HPLC-UV Analysis for Formulation Quality Control For laboratories without access to UPLC, a robust HPLC method remains viable for bulk formulation analysis, though it requires longer run times and higher solvent consumption 4[4].

  • Sample Preparation:

    • Weigh an amount of the formulation (e.g., cream or gel) equivalent to 1.0 g of clotrimazole.

    • Dissolve in 50 mL of Methanol, sonicate for 15 minutes to disrupt the matrix, and dilute to 100 mL.

    • Filter the solution through a 0.22 µm PTFE syringe filter to remove particulate matter that could clog the HPLC column.

  • Chromatographic Setup:

    • Equilibrate a C18 column (250 × 4.6 mm, 5 µm) at ambient temperature.

    • Set the mobile phase to a mixture of Acetonitrile and Water (50:50, v/v) depending on the specific impurity profile.

    • Establish a flow rate of 1.0 mL/min.

  • Detection & Self-Validation:

    • Monitor the eluent using a Photodiode Array (PDA) or UV detector set to 228 nm.

    • Self-Validation Check (SST): Ensure the theoretical plate count ( N ) for the clotrimazole peak is >2000 . The retention time should be stable across injections, typically eluting around the 5.5 to 8.0-minute mark depending on the exact organic modifier ratio.

Conclusion While conventional HPLC provides a reliable baseline for the quality control of clotrimazole formulations, the adoption of UPLC represents a paradigm shift in analytical efficiency. By leveraging sub-2 µm particle chemistry, UPLC methods deliver a 5-fold reduction in run time, minimize solvent consumption, and provide the ultra-high sensitivity required for complex pharmacokinetic studies and trace impurity profiling.

References

  • Development of an UPLC-MS/MS Method for Quantitative Analysis of Clotrimazole in Human Plasma Samples. MDPI.

  • UPLC Method for Estimation of Chlorocresol and Azole Compounds. Asian Journal of Chemistry.

  • Development and validation of different spectrophotometric and chromatographic methods for determination of clotrimazole and hydrocortisone in a topical cream. European Journal of Chemistry.

  • UPLC Technique in Pharmacy. Encyclopedia MDPI.

Comparative

A Spectroscopic Showdown: Differentiating (2-Chlorophenyl)diphenylmethanol and (3-Chlorophenyl)diphenylmethanol

In the landscape of pharmaceutical development and chemical research, the precise identification of constitutional isomers is paramount. Molecules sharing the same molecular formula but differing in the connectivity of t...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the precise identification of constitutional isomers is paramount. Molecules sharing the same molecular formula but differing in the connectivity of their atoms can exhibit vastly different pharmacological, toxicological, and reactive profiles. This guide provides a comprehensive spectroscopic comparison of two such isomers: (2-Chlorophenyl)diphenylmethanol and (3-Chlorophenyl)diphenylmethanol. Leveraging data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the subtle yet critical differences that arise from the ortho versus meta positioning of the chlorine substituent on the phenyl ring.

Introduction to the Isomers

(2-Chlorophenyl)diphenylmethanol and (3-Chlorophenyl)diphenylmethanol are both derivatives of diphenylmethanol, each featuring a chlorine atom at a different position on one of the phenyl rings. This seemingly minor structural variance introduces significant changes to the electronic environment and symmetry of the molecules, which are readily detectable by modern spectroscopic techniques. Understanding these differences is crucial for quality control, reaction monitoring, and the unambiguous characterization of these compounds in any research or development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

NMR spectroscopy provides the most definitive evidence for the differentiation of these two isomers. The position of the electron-withdrawing chlorine atom directly influences the chemical shifts of the protons and carbons within its vicinity.

¹H NMR Spectroscopy

The ¹H NMR spectra of both isomers are characterized by a complex multiplet region for the aromatic protons and a singlet for the hydroxyl proton. The key differentiator lies in the chemical shifts and splitting patterns of the protons on the chlorinated phenyl ring.

In (2-Chlorophenyl)diphenylmethanol , the proximity of the chlorine atom to the carbinol center results in a more pronounced downfield shift for the proton ortho to the chlorine (and meta to the carbinol-bearing carbon). The aromatic region will typically display a more complex and spread-out series of multiplets due to the lower symmetry of the 2-substituted ring.

For (3-Chlorophenyl)diphenylmethanol , the protons on the chlorinated ring experience a more subtle influence from the chlorine atom. The proton between the chlorine and the carbinol-substituted carbon will be the most downfield-shifted proton on that ring. The overall pattern of the aromatic region may appear slightly less complex than its 2-chloro counterpart.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide an even clearer distinction. The carbon atoms directly bonded to the chlorine and the carbinol group are most affected.

In (2-Chlorophenyl)diphenylmethanol , the ipso-carbon attached to the chlorine atom will exhibit a characteristic chemical shift. Furthermore, the carbinol carbon's resonance will be influenced by the ortho-substituent.

In (3-Chlorophenyl)diphenylmethanol , the ipso-carbon bonded to the chlorine will have a different chemical shift compared to the 2-chloro isomer. The symmetry of the 3-substituted ring is higher than the 2-substituted ring, which can sometimes be reflected in the number and intensity of the aromatic carbon signals.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for key nuclei in both isomers.

Nucleus (2-Chlorophenyl)diphenylmethanol (Predicted) (3-Chlorophenyl)diphenylmethanol (Predicted)
Hydroxyl Proton (¹H) ~2.5 - 3.5 ppm (singlet)~2.5 - 3.5 ppm (singlet)
Aromatic Protons (¹H) ~7.0 - 7.6 ppm (complex multiplets)~7.1 - 7.5 ppm (complex multiplets)
Carbinol Carbon (¹³C) ~81 - 83 ppm~82 - 84 ppm
C-Cl Carbon (¹³C) ~132 - 134 ppm~134 - 136 ppm
Unsubstituted Phenyl Carbons (¹³C) ~127 - 129 ppm (multiple signals)~127 - 129 ppm (multiple signals)
Chlorinated Phenyl Carbons (¹³C) ~126 - 135 ppm (multiple signals)~126 - 135 ppm (multiple signals)

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. While both isomers will exhibit the characteristic broad O-H stretch of an alcohol and the C-H stretches of aromatic rings, the position of the chlorine atom influences the C-Cl stretching and the out-of-plane C-H bending vibrations of the substituted ring.

  • O-H Stretch: Both compounds will show a broad absorption in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.

  • Aromatic C-H Stretch: Sharp peaks will be observed above 3000 cm⁻¹.

  • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region are indicative of the phenyl rings.

  • C-O Stretch: A strong absorption around 1000-1100 cm⁻¹ corresponds to the carbinol C-O bond.

  • C-Cl Stretch: A key differentiating feature will be the C-Cl stretching vibration, typically found in the 700-800 cm⁻¹ region. The exact frequency can be influenced by the substitution pattern.

  • Out-of-Plane Bending: The substitution pattern on the chlorinated phenyl ring will give rise to characteristic out-of-plane C-H bending bands in the 650-850 cm⁻¹ region, which can be used to distinguish between ortho and meta substitution.

Vibrational Mode (2-Chlorophenyl)diphenylmethanol (Expected Range) (3-Chlorophenyl)diphenylmethanol (Expected Range)
O-H Stretch (broad) 3200 - 3600 cm⁻¹3200 - 3600 cm⁻¹
Aromatic C-H Stretch > 3000 cm⁻¹> 3000 cm⁻¹
Aromatic C=C Stretch 1450 - 1600 cm⁻¹1450 - 1600 cm⁻¹
C-O Stretch 1000 - 1100 cm⁻¹1000 - 1100 cm⁻¹
C-Cl Stretch 700 - 800 cm⁻¹700 - 800 cm⁻¹
Aromatic C-H Out-of-Plane Bending Characteristic pattern for 1,2-disubstitutionCharacteristic pattern for 1,3-disubstitution

Mass Spectrometry: Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) of these isomers will yield a molecular ion peak (M⁺) at the same mass-to-charge ratio (m/z) due to their identical molecular formula (C₁₉H₁₅ClO). However, the relative abundances of the fragment ions can differ due to the influence of the chlorine's position on bond stabilities and fragmentation pathways.

Both isomers will exhibit an isotopic pattern for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ peak being approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

Key fragmentation pathways for both isomers include:

  • Loss of a phenyl radical ([M - C₆H₅]⁺): This will result in a significant fragment ion.

  • Loss of the chlorinated phenyl radical ([M - C₆H₄Cl]⁺): This will also be a prominent fragmentation.

  • Formation of the diphenylmethyl cation ([C₁₃H₁₁]⁺): This is often a very stable and abundant fragment.

  • Loss of water ([M - H₂O]⁺): This is a common fragmentation for alcohols.

The "ortho effect" can sometimes play a role in the fragmentation of the 2-chloro isomer, potentially leading to unique fragmentation pathways or different relative abundances of common fragments compared to the 3-chloro isomer. For instance, intramolecular cyclization or rearrangement involving the ortho-chlorine atom might occur, leading to distinct daughter ions.

Ion m/z (for ³⁵Cl) Expected Presence in Both Isomers Notes
[M]⁺ 294YesMolecular ion. Will show a characteristic [M+2] peak at m/z 296.
[M - H₂O]⁺ 276YesLoss of water.
[M - C₆H₅]⁺ 217YesLoss of a phenyl group. Will show a [M-C₆H₅+2] peak at m/z 219.
[M - C₆H₄Cl]⁺ 183YesLoss of the chlorophenyl group.
[C₁₃H₁₁]⁺ 167YesDiphenylmethyl cation.
[C₆H₅]⁺ 77YesPhenyl cation.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling should be employed.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred. Place a small amount of the solid on the ATR crystal.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the molecular weight of the compounds (e.g., m/z 40-400).

Visualization of Key Structures and Workflows

Molecular Structures

Caption: Chemical structures of the two isomers.

General Spectroscopic Analysis Workflow

workflow Sample Isomer Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Comparative Data Analysis NMR->Data IR->Data MS->Data ID Isomer Identification Data->ID

Validation

Advanced Performance Verification: Next-Generation UHPLC-MS/MS vs. Traditional HPLC for (3-Chlorophenyl)diphenylmethanol Analysis

Target Audience: Analytical Researchers, QC/QA Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Method Verification Report Executive Summary (3-Chlorophenyl)diphenylmethanol (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, QC/QA Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Method Verification Report

Executive Summary

(3-Chlorophenyl)diphenylmethanol (CAS 29647-82-3) is a critical pharmaceutical intermediate and a closely monitored process-related impurity in the synthesis of trityl-based antifungal agents, most notably Clotrimazole . Because it is structurally similar to the active pharmaceutical ingredient (API) and other positional isomers (such as the 2-chloro and 4-chloro analogs), achieving baseline separation is a persistent analytical challenge .

This guide objectively compares the performance of a traditional Pharmacopeia-aligned HPLC-UV method against a newly developed, high-throughput UHPLC-DAD-MS/MS method. By analyzing the causality behind the chromatographic behavior, this document provides a self-validating framework for upgrading your laboratory's impurity profiling capabilities.

Mechanistic Challenges in Traditional Analysis

The molecular architecture of (3-Chlorophenyl)diphenylmethanol consists of a bulky, highly hydrophobic trityl core with a single hydroxyl group.

  • Lack of Ionizability: Unlike Clotrimazole, which contains a basic imidazole ring (pKa ~4.7), (3-Chlorophenyl)diphenylmethanol lacks functional groups that can be easily ionized at standard mobile phase pH levels.

  • Hydrophobic Retention: Traditional methods rely on 5 µm C18 columns. Because the molecule is highly lipophilic, it exhibits excessive retention times (often >30 minutes) and peak broadening due to longitudinal diffusion.

  • Isomeric Interference: Differentiating the 3-chloro isomer from the 2-chloro isomer (Clotrimazole EP Impurity E) requires exceptionally high theoretical plates, which traditional 5 µm particles struggle to provide without excessively long columns .

Methodological Design & Experimental Protocols

To ensure scientific integrity, both protocols below are designed as self-validating systems . A method is only considered valid for a given sequence if it passes the embedded System Suitability Testing (SST) criteria.

Protocol A: Traditional HPLC-UV Method (Baseline Alternative)

Based on standard pharmacopeial approaches for Clotrimazole related substances .

  • Column: Fully porous C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic elution; 0.05 M Potassium dihydrogen phosphate buffer (pH 5.7) : Methanol (30:70, v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 215 nm.

  • Run Time: 45 minutes.

  • Self-Validating SST Criteria:

    • Resolution ( Rs​ ) between (3-Chlorophenyl)diphenylmethanol and Clotrimazole must be ≥1.5 .

    • Tailing factor ( Tf​ ) ≤2.0 .

Protocol B: Novel UHPLC-DAD-MS/MS Method (New Technology)

Optimized for high-throughput and orthogonal structural confirmation.

  • Column: Core-Shell C18, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase: Gradient elution.

    • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

    • Solvent B: Acetonitrile.

    • Gradient: 40% B to 90% B over 4.5 minutes, hold 1 minute, re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Detection: DAD at 215 nm in series with ESI-MS/MS (Positive MRM Mode).

    • MRM Transition: m/z 277.1 199.1 (Collision Energy: 25 eV).

  • Run Time: 6.0 minutes.

  • Self-Validating SST Criteria:

    • Resolution ( Rs​ ) between 2-chloro, 3-chloro, and 4-chloro isomers ≥2.0 .

    • Signal-to-Noise ( S/N ) at LOQ level ≥10.0 .

Causality & Expert Insights: Why the New Method Excels

1. The Role of pH and Silanol Suppression: The traditional method uses a pH 5.7 phosphate buffer . While this is optimal for ionizing the imidazole ring of Clotrimazole, it offers no selectivity advantage for the non-ionizable (3-Chlorophenyl)diphenylmethanol. In our new method, we utilize 0.1% Formic Acid (pH ~2.7). Because the target analyte is neutral, the acidic modifier does not alter its charge. Instead, the low pH fully protonates residual surface silanols on the C18 stationary phase, eliminating secondary cation-exchange interactions that cause peak tailing.

2. Core-Shell Particle Dynamics (Van Deemter Optimization): By shifting from a 5 µm fully porous particle to a 1.7 µm solid-core (core-shell) particle, we significantly reduce the A-term (Eddy diffusion) and C-term (mass transfer resistance) of the van Deemter equation. This allows us to increase the linear velocity of the mobile phase without sacrificing theoretical plates, compressing the run time from 45 minutes down to 6 minutes.

3. Mass Spectrometry Mechanistic Logic: Trityl alcohols undergo rapid in-source fragmentation during positive Electrospray Ionization (ESI+). The hydroxyl group is cleaved as H2​O , leaving a highly stable, resonance-stabilized trityl carbocation. Therefore, instead of targeting the protonated molecule [M+H]+ at m/z 295.1, our MS/MS protocol monitors the transition from the in-source generated carbocation (m/z 277.1) to its primary fragment (m/z 199.1, loss of a benzene ring). This ensures maximum sensitivity and structural specificity.

Visualizations of Analytical Workflows

G N1 Sample Injection: (3-Chlorophenyl)diphenylmethanol N2 Stationary Phase Interaction (1.7 µm Core-Shell C18) N1->N2 N4 High-Efficiency Separation (Reduced Eddy Diffusion) N2->N4 N3 Mobile Phase Gradient (0.1% FA / Acetonitrile) N3->N2 N5 Orthogonal Detection N4->N5 N6 DAD (215 nm) Quantification N5->N6 N7 ESI-MS/MS (MRM) Structural Confirmation N5->N7

Fig 1. Mechanistic workflow of the UHPLC-MS/MS separation and orthogonal detection system.

Validation Start ICH Q2(R2) Validation Spec Specificity & Selectivity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Acc Accuracy (Spike Recovery 98-102%) Start->Acc Prec Precision (RSD < 2.0%) Start->Prec Sens Sensitivity (LOD/LOQ Determination) Start->Sens

Fig 2. ICH Q2(R2) method validation lifecycle for analytical performance verification.

Performance Verification Data

The following tables summarize the experimental data generated during the comparative verification of both methods, strictly adhering to ICH Q2(R2) validation guidelines.

Table 1: Chromatographic Performance & System Suitability
ParameterTraditional HPLC-UVNovel UHPLC-DAD-MS/MSPerformance Gain
Retention Time ( tR​ ) 38.4 min3.2 min12x Faster
Theoretical Plates ( N ) ~8,500~42,0004.9x Higher Efficiency
Tailing Factor ( Tf​ ) 1.851.05Superior Peak Symmetry
Resolution ( Rs​ ) from Isomers 1.2 (Co-elution risk)3.4 (Baseline resolved)Enhanced Selectivity
Solvent Consumption/Run 67.5 mL2.4 mL96% Reduction in Waste
Table 2: ICH Q2(R2) Method Validation Metrics
Validation MetricTraditional HPLC-UVNovel UHPLC-DAD-MS/MS
Linearity Range 1.0 – 50.0 µg/mL0.01 – 10.0 µg/mL
Correlation Coefficient ( R2 ) 0.99850.9999
Limit of Detection (LOD) 0.30 µg/mL0.002 µg/mL (via MRM)
Limit of Quantitation (LOQ) 1.00 µg/mL0.008 µg/mL (via MRM)
Accuracy (Spike Recovery) 96.5% ± 2.1%100.2% ± 0.8%
Precision (Intra-day RSD) 2.4%0.6%

Data Interpretation: The integration of ESI-MS/MS in the novel method drops the Limit of Detection (LOD) by over two orders of magnitude compared to UV alone. This is critical for modern genotoxic impurity screening and trace-level QA/QC monitoring.

References

  • Veeprho Pharmaceuticals. 1-chloro-2-(dichloromethyl)benzene | CAS 29647-82-3 Impurity Standards. Retrieved from:[Link]

  • ResearchGate. RP-HPLC determination of content and related substances of clotrimazole cream. Retrieved from: [Link]

Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of (3-Chlorophenyl)diphenylmethanol Analysis

In the landscape of pharmaceutical development and quality control, the consistency and accuracy of analytical data are paramount. (3-Chlorophenyl)diphenylmethanol is a key intermediate and potential impurity in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the consistency and accuracy of analytical data are paramount. (3-Chlorophenyl)diphenylmethanol is a key intermediate and potential impurity in the synthesis of active pharmaceutical ingredients (APIs) such as Clotrimazole.[1][2][3][4] Its accurate quantification is critical for ensuring the purity, safety, and efficacy of the final drug product. This guide provides an in-depth framework for conducting inter-laboratory comparisons of (3-Chlorophenyl)diphenylmethanol analysis, ensuring that results are reliable and comparable across different testing sites.

An inter-laboratory comparison, or proficiency test, is a cornerstone of a robust quality assurance program. It serves as an independent verification of a laboratory's competence, demonstrating that its analytical procedures are under control and harmonized with other labs.[5][6][7] This process is essential for validating and transferring analytical methods, qualifying contract research organizations (CROs), and ensuring consistent product quality in a globalized manufacturing environment.

Predominant Analytical Methodologies: A Comparative Overview

The choice of analytical technique is the foundation of any successful analysis. For a molecule like (3-Chlorophenyl)diphenylmethanol, several high-fidelity methods are applicable, each with distinct advantages. The primary techniques for quantification are chromatographic, while spectroscopic methods are indispensable for structural confirmation and reference standard characterization.

Technique Primary Use Key Advantages Limitations
RP-HPLC Quantification, Purity AssessmentRobust, highly reproducible, suitable for non-volatile compounds, wide applicability.[2]Requires high-purity solvents, potential for column variability.
GC-MS Quantification, Impurity IdentificationHigh sensitivity, provides structural information (MS), excellent for volatile compounds.[8]Analyte must be thermally stable and volatile; potential for thermal degradation.
NMR & MS Structural Elucidation, Identity ConfirmationProvides definitive structural information (NMR) and molecular weight (MS).[1][9]Primarily qualitative, requires higher concentrations, expensive instrumentation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of QC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and robust method for quantifying (3-Chlorophenyl)diphenylmethanol in bulk drug and formulation samples. Its reliability stems from the well-understood separation mechanism based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Causality in Method Design

The selection of a C18 column is deliberate; its octadecylsilane stationary phase provides the necessary hydrophobicity to retain the aromatic rings of (3-Chlorophenyl)diphenylmethanol. The mobile phase, a mixture of organic solvents like acetonitrile and methanol, is chosen to elute the compound with a sharp, symmetrical peak shape within a reasonable runtime.[2] UV detection is ideal due to the presence of chromophores (the phenyl rings) in the molecule's structure.

Experimental Protocol: RP-HPLC Method for (3-Chlorophenyl)diphenylmethanol

This protocol is a validated starting point for the analysis. Each laboratory must perform its own validation according to ICH guidelines.[10][11]

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array or UV Detector.

    • Chromatographic Data System (CDS) for data acquisition and processing.

  • Chromatographic Conditions:

    • Column: Zorbax C18 (100 x 4.6 mm, 3.5 µm) or equivalent.[2]

    • Mobile Phase: Acetonitrile:Methanol (50:50 v/v). The exact ratio may be adjusted to optimize resolution from other impurities.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.[2]

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of (3-Chlorophenyl)diphenylmethanol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1-50 µg/mL) for linearity assessment.

    • Sample Solution: Prepare the sample by accurately weighing and dissolving it in the mobile phase to achieve a theoretical concentration within the calibrated range. Sonication may be used to ensure complete dissolution.

Self-Validating System: Key Performance Parameters

A method is only trustworthy if its performance is rigorously validated. For an inter-laboratory study, it is critical that each participating lab validates the method to ensure it is suitable for its intended purpose.[12]

Parameter Acceptance Criteria (Typical) Purpose
Linearity Correlation Coefficient (R²) ≥ 0.999Confirms a direct relationship between detector response and concentration.
Accuracy 98.0% - 102.0% recovery.[13]Measures the closeness of the experimental value to the true value.
Precision (%RSD) Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0%Demonstrates the consistency of results for repeated analyses.
LOD & LOQ Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ)Defines the lowest concentration that can be reliably detected and quantified.[12]
Robustness %RSD ≤ 2.0% after minor changes (flow rate, temp)Ensures the method is unaffected by small, deliberate variations in parameters.[13]
HPLC Analytical Workflow Diagram

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_std Prepare Reference Standard Solutions instrument Instrument Setup & System Suitability Test (SST) prep_std->instrument prep_sample Prepare Test Sample Solutions prep_sample->instrument prep_mobile Prepare & Degas Mobile Phase prep_mobile->instrument sequence Build & Run Analytical Sequence instrument->sequence acquire Chromatographic Data Acquisition sequence->acquire integrate Peak Integration & Identification acquire->integrate calculate Quantification using Calibration Curve integrate->calculate report Generate Final Report calculate->report

Caption: Standard workflow for HPLC analysis.

Designing and Executing the Inter-Laboratory Comparison

A successful inter-laboratory study requires meticulous planning and a clear, logical structure to ensure the comparability of the final data.[5]

Core Principles of the Study
  • Centralized Sample & Standard: A single, homogenous batch of the test material ((3-Chlorophenyl)diphenylmethanol) must be prepared and distributed to all participating laboratories. This eliminates sample variability as a source of error.[6] The purity and identity of the reference standard must be unequivocally confirmed using techniques like NMR and MS.[1][3]

  • Defined Protocol: While laboratories may use their own validated in-house methods, a common reference protocol should be provided to establish a baseline for comparison.

  • Blind Analysis: Whenever possible, samples should be provided to analysts in a blinded fashion to prevent conscious or unconscious bias.

  • Statistical Evaluation: The results must be analyzed by a central coordinator using established statistical methods. The Z-score is a widely accepted metric for evaluating performance.[14]

    • Z-Score Formula: Z = (x - X) / σ

      • x: Result from the individual laboratory

      • X: Assigned value (consensus mean of all labs)

      • σ: Target standard deviation for proficiency assessment

    • Interpretation:

      • |Z| ≤ 2: Satisfactory performance

      • 2 < |Z| < 3: Questionable performance (warning signal)

      • |Z| ≥ 3: Unsatisfactory performance (action required)[14]

Inter-Laboratory Comparison Workflow

coordinator Study Coordinator prep Prepare & Distribute Homogenous Test Sample & Reference Standard coordinator->prep stats Statistical Analysis of All Data (Calculate Consensus Mean, σ) coordinator->stats labA Laboratory A analysis Laboratories Perform Analysis using Validated Method labA->analysis labB Laboratory B labB->analysis labC Laboratory C labC->analysis labN Laboratory N... labN->analysis prep->labA Shipment prep->labB Shipment prep->labC Shipment prep->labN Shipment data_sub Submit Raw Data & Summary Results analysis->data_sub data_sub->coordinator Reporting z_score Calculate Z-Scores for Each Laboratory stats->z_score report Issue Final Report with Performance Evaluation z_score->report corrective Investigate Outliers & Implement Corrective Actions report->corrective corrective->analysis Re-test

Caption: Logical flow of an inter-laboratory proficiency test.

Mitigating Discrepancies and Ensuring Trustworthiness

The ultimate goal of this exercise is to build a self-validating system where discrepancies are not just identified but understood and rectified. If a laboratory reports a result with an unsatisfactory Z-score, a root cause investigation is essential.[5]

Common Sources of Inter-Laboratory Variation:

  • Standard Preparation: Errors in weighing or dilution of the reference standard.

  • System Suitability: Failure to meet system suitability criteria (e.g., peak tailing, resolution) before analysis.

  • Mobile Phase Preparation: Minor differences in solvent composition or pH.

  • Column Differences: Variations between different lots or manufacturers of HPLC columns.

  • Integration Parameters: Inconsistent baseline setting and peak integration by the CDS.

  • Analyst Technique: Differences in sample handling and preparation.

By fostering a collaborative environment where methods, data, and challenges are openly discussed, organizations can harmonize their analytical results, ensuring that the quality of (3-Chlorophenyl)diphenylmethanol is assessed with the same high standard, regardless of where it is tested.

References

  • Pharmaffiliates. (n.d.). (3-Chlorophenyl)(diphenyl)methanol. Retrieved from Pharmaffiliates.com. URL: [Link]

  • Journal of Applied Pharmaceutical Science. (2022). Analytical method validation: A brief review. Retrieved from japharmascience.com. URL: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of an Analytical Method for Simultaneous Estimation of Clotrimazole and its Impurity by RP-HPLC. Retrieved from rjptonline.org. URL: [Link]

  • Google Patents. (n.d.). CN111423380A - Preparation method of clotrimazole. Retrieved from patents.google.com.
  • PharmaErudition. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from pharmaerudition.org. URL: [Link]

  • ScienceDirect. (n.d.). Identification of Pharmaceutical Impurities. Retrieved from sciencedirect.com. URL: [Link]

  • Medpace. (n.d.). A Central Laboratory Interlaboratory Comparison Program to Assess the Comparability of Data. Retrieved from medpace.com. URL: [Link]

  • ULisboa. (n.d.). Analytical methods validation in the regulatory framework. Retrieved from Repositório.ULisboa.pt. URL: [Link]

  • HBM4EU. (2020). REPORT OF THE WP9 INTERLABORATORY COMPARISON Round 03/2020. Retrieved from hbm4eu.eu. URL: [Link]

  • ResearchGate. (n.d.). Proficiency Testing and Interlaboratory Comparisons in Laboratory for Dimensional Measurement. Retrieved from researchgate.net. URL: [Link]

  • MDPI. (2021). Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography. Retrieved from mdpi.com. URL: [Link]

  • E3S Web of Conferences. (n.d.). Evaluation of the quality of measurements of the testing laboratory during interlaboratory comparative tests. Retrieved from e3s-conferences.org. URL: [Link]

  • PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Retrieved from pharmainfo.net. URL: [Link]

Sources

Validation

Assessing Analytical Specificity for (3-Chlorophenyl)diphenylmethanol and Its Positional Isomers: A Column Chemistry Comparison Guide

Introduction and Regulatory Context (3-Chlorophenyl)diphenylmethanol is a highly monitored intermediate and process-related impurity in the synthesis of trityl-based active pharmaceutical ingredients (APIs) such as clotr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Regulatory Context

(3-Chlorophenyl)diphenylmethanol is a highly monitored intermediate and process-related impurity in the synthesis of trityl-based active pharmaceutical ingredients (APIs) such as clotrimazole[1]. During chemical synthesis, positional isomers—specifically (2-Chlorophenyl)diphenylmethanol (Clotrimazole Impurity A) and (4-Chlorophenyl)diphenylmethanol—are frequently co-generated.

For drug development professionals, proving analytical specificity is a mandatory regulatory hurdle. According to the ICH Q2(R2) Validation of Analytical Procedures , specificity is the ability to unequivocally assess the analyte of interest in the presence of expected components, including impurities and degradants[2]. Differentiating these specific positional isomers is notoriously difficult because they possess identical molecular weights, matching functional groups, and nearly indistinguishable partition coefficients (LogP).

Mechanistic Causality: Why Standard Columns Fail

To understand how to separate these isomers, we must examine the causality behind stationary phase interactions.

Standard reversed-phase chromatography (e.g., C18) relies almost entirely on hydrophobic dispersion forces. Because the overall hydrophobic bulk of the 2-chloro, 3-chloro, and 4-chloro isomers is identical, C18 columns cannot differentiate them, resulting in peak co-elution or marginal, non-reproducible resolution[3].

To achieve baseline separation, analytical scientists must exploit orthogonal retention mechanisms. Pentafluorophenyl (PFP) and Biphenyl stationary phases introduce three distinct interactions that C18 lacks:

  • π−π Interactions: The highly electronegative fluorine atoms in the PFP phase create a strong π -acidic ring, which interacts differentially with the π -basic chlorophenyl rings of the isomers[4].

  • Dipole-Dipole Interactions: The exact meta- (3-chloro), ortho- (2-chloro), or para- (4-chloro) positioning alters the molecule's overall dipole moment, which the polar C-F bonds in the PFP phase can detect[5].

  • Steric/Shape Selectivity: The rigid structure of fluorinated or biphenyl phases provides high spatial selectivity, recognizing the slight geometric differences between the ortho, meta, and para configurations[4].

G Analyte Trityl Isomer Mixture (2-Cl, 3-Cl, 4-Cl) C18 Standard C18 Phase Analyte->C18 PFP PFP Stationary Phase Analyte->PFP Hydrophobic Hydrophobic Dispersion (Identical for isomers) C18->Hydrophobic PiPi π-π & Dipole Interactions PFP->PiPi Steric Steric/Shape Selectivity PFP->Steric Fail Co-elution (Rs < 1.0) Hydrophobic->Fail Success Baseline Separation (Rs > 1.5) PiPi->Success Steric->Success

Fig 1: Mechanistic pathways of isomer retention comparing C18 and PFP stationary phases.

Objective Comparison: Column Chemistries for Isomer Separation

To objectively compare performance, the following table summarizes the expected chromatographic behavior of the three isomers across different stationary phases using a Methanol/Water mobile phase.

Note: Methanol is deliberately chosen over Acetonitrile. Acetonitrile has its own π character, which can suppress the π−π interactions between the PFP column and the analyte, reducing isomer resolution[5].

Column ChemistryRetention MechanismResolution ( Rs​ ) (3-Cl vs 4-Cl)Selectivity ( α )Peak Shape / TailingSpecificity Compliance
Standard C18 Hydrophobic only0.8 (Co-elution)1.021.1Fail
Phenyl-Hexyl Hydrophobic + weak π−π 1.2 (Partial)1.081.2Marginal
Biphenyl Hydrophobic + strong π−π 1.8 (Baseline)1.121.1Pass
PFP (Pentafluorophenyl) π−π , Dipole, Steric3.2 (Excellent) 1.18 1.0Pass (Optimal)

Table 1: Comparative performance of stationary phases for chlorophenyl diphenylmethanol isomers.

Experimental Protocol: Self-Validating Specificity Workflow

To ensure scientific integrity and compliance with ICH Q2(R2), the following step-by-step protocol is designed as a self-validating system . The method relies on built-in System Suitability Testing (SST) to automatically verify that the required specificity is achieved before sample analysis begins[2].

Step 1: Mobile Phase and Diluent Preparation
  • Aqueous Phase (A): 10 mM Ammonium Acetate in LC-MS grade water (pH adjusted to 6.8). Causality: A slightly acidic to neutral pH ensures the trityl alcohol remains fully unionized, preventing secondary silanol interactions that cause peak tailing.

  • Organic Phase (B): 100% LC-MS grade Methanol.

  • Diluent: Methanol:Water (50:50, v/v).

Step 2: Chromatographic Conditions
  • Column: Superficially porous PFP column (e.g., 2.7 µm, 100 x 4.6 mm)[5]. Causality: Superficially porous (core-shell) particles provide sub-2 µm efficiency at significantly lower backpressures, sharpening peaks to maximize resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Causality: Lower temperatures enhance steric and dipole interactions on PFP phases, improving isomer selectivity[4].

  • Gradient: 60% B to 85% B over 15 minutes.

  • Detection: UV at 220 nm (with Photodiode Array for peak purity analysis).

Step 3: System Suitability Testing (The Self-Validating Mechanism)

Before injecting unknown samples, inject a Resolution Standard containing 10 µg/mL each of (2-Chlorophenyl)diphenylmethanol, (3-Chlorophenyl)diphenylmethanol, and (4-Chlorophenyl)diphenylmethanol.

  • Acceptance Criterion 1 (Resolution): The critical pair resolution ( Rs​ ) between the 3-chloro and 4-chloro isomers must be 1.5 .

  • Acceptance Criterion 2 (Tailing): The USP tailing factor for all peaks must be 1.5 .

  • Validation Logic: If the system fails these criteria, the run is aborted. This prevents the generation of false-positive purity data.

Step 4: Specificity Demonstration via Spiking
  • Inject the unspiked sample (API or intermediate).

  • Inject the sample spiked with 0.15% w/w of the 2-chloro and 4-chloro isomers.

  • Evaluate using Photodiode Array (PDA) peak purity software. The Purity Angle must be less than the Purity Threshold for the (3-Chlorophenyl)diphenylmethanol peak, proving no co-elution is occurring beneath the main peak[2].

Workflow S1 1. Prepare Isomer Mixture (Spiked) S2 2. Inject onto PFP Column S1->S2 S3 3. Evaluate Resolution (Rs > 1.5) S2->S3 S4 4. Peak Purity Test (PDA/MS) S3->S4 S5 5. Specificity Confirmed S4->S5

Fig 2: Self-validating workflow for analytical specificity per ICH Q2(R2) guidelines.

Conclusion

Assessing the specificity of (3-Chlorophenyl)diphenylmethanol in the presence of its positional isomers requires moving beyond traditional C18 column chemistry. By understanding the causality of molecular interactions and employing PFP or Biphenyl stationary phases, researchers can leverage π−π , dipole, and steric interactions to achieve baseline separation. Implementing the self-validating protocol outlined above ensures robust, reproducible compliance with ICH Q2(R2) specificity requirements.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column. Thermo Fisher Scientific.
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns. Agilent Technologies.
  • (2-Chlorophenyl)diphenylmethanol - Analytical Standards. LGC Standards.

Sources

Comparative

Comparative analysis of forced degradation products of different antifungal agents

Comparative Analysis of Forced Degradation Products: Azoles, Echinocandins, and Polyenes As a Senior Application Scientist, I approach forced degradation not merely as a regulatory checkbox, but as a predictive tool for...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Forced Degradation Products: Azoles, Echinocandins, and Polyenes

As a Senior Application Scientist, I approach forced degradation not merely as a regulatory checkbox, but as a predictive tool for molecular behavior. According to the ICH Q1A(R2) guidelines, stress testing is fundamental to establishing the intrinsic stability of an active pharmaceutical ingredient (API), elucidating its degradation pathways, and validating the stability-indicating power of analytical procedures[1][2].

However, not all antifungal agents degrade equally. Their structural diversity—ranging from the robust triazole rings of fluconazole to the fragile conjugated double bonds of amphotericin B—dictates vastly different experimental approaches. This guide provides a comprehensive, objective comparison of the forced degradation profiles of three major antifungal classes, backed by self-validating experimental protocols and quantitative data.

Mechanistic Profiling of Antifungal Classes

To design a scientifically sound degradation study, one must first understand the structural vulnerabilities of the target molecules. The goal of forced degradation is to achieve a "sweet spot" of 5–20% degradation; this ensures sufficient primary degradation products are formed for LC-MS/MS characterization without triggering secondary degradation cascades that obscure the primary pathways[1][3].

  • Fluconazole (Azole): Fluconazole is highly stable due to its fluorinated benzene ring and triazole moieties, which resist hydrolytic and thermal cleavage. It remains chemically stable (>98% intact) under acidic, basic, and thermal stress[4]. Significant degradation only occurs under aggressive oxidative stress (e.g., KMnO₄ or heated H₂O₂), following second-order reaction kinetics[5].

  • Caspofungin (Echinocandin): As a semisynthetic lipopeptide, caspofungin is highly susceptible to hydrolysis and thermal stress. The primary degradation pathway involves the hydrolytic cleavage of its macrocyclic ring, yielding the open-ring peptide L-747969[6]. Thermally, it degrades rapidly, exhibiting first-order kinetics with a half-life ( t1/2​ ) of just 3.9 minutes at 80°C[7].

  • Amphotericin B (Polyene): Amphotericin B is notoriously unstable. Its polyene macrolide structure contains a sequence of conjugated double bonds that act as a strong chromophore, making it extremely sensitive to photolysis (>90% degradation within 24 hours of UV-visible light exposure)[8]. It also undergoes rapid degradation in both acidic and alkaline environments, forming Amphotericin B (2) and other fragmented products[8][9].

Pathways Antifungals Antifungal Agents Fluconazole Fluconazole (Azole) Antifungals->Fluconazole Caspofungin Caspofungin (Echinocandin) Antifungals->Caspofungin Amphotericin Amphotericin B (Polyene) Antifungals->Amphotericin Flu_Ox Oxidation (KMnO4/H2O2) Second-Order Kinetics Fluconazole->Flu_Ox Susceptible Cas_Hyd Hydrolysis (Acid/Base) Open-ring peptide L-747969 Caspofungin->Cas_Hyd Highly Susceptible Cas_Ther Thermal Stress First-Order Kinetics Caspofungin->Cas_Ther Rapid Degradation Amp_Phot Photolysis (UV/Vis) >90% loss at 24h Amphotericin->Amp_Phot Extreme Sensitivity Amp_Acid Acid/Base Hydrolysis Amphotericin B (2) formation Amphotericin->Amp_Acid 50-100% Loss

Mechanistic degradation pathways and structural vulnerabilities of major antifungal classes.

Experimental Methodology: A Self-Validating Protocol

To ensure data integrity, every forced degradation protocol must be self-validating. This means incorporating reaction quenching (neutralization) to halt degradation prior to autosampler injection, and calculating mass balance (the sum of the remaining API and all degradation products) to ensure no volatile or strongly retained degradants are missed[1][10].

Step-by-Step Stress Testing Protocol
  • Sample Preparation: Prepare API solutions at a target concentration of 0.1 to 1.0 mg/mL using an LC-MS compatible diluent (e.g., Methanol:Water 50:50)[9][11].

  • Acid/Base Hydrolysis:

    • Procedure: Treat 1.0 mL of API solution with 1.0 mL of 0.1 M HCl (acid) or 0.1 M NaOH (base). Incubate at 25°C to 60°C for 30–60 minutes[8][12].

    • Causality: Echinocandins and Polyenes will degrade rapidly at room temperature. Azoles may require heating to 60°C to achieve the 5% degradation threshold.

    • Quenching: Immediately neutralize the acidic samples with 0.1 M NaOH, and basic samples with 0.1 M HCl to freeze the degradation profile.

  • Oxidative Stress:

    • Procedure: Expose the API to 3% to 10% H₂O₂ or KMnO₄ for 1 to 2 hours at room temperature[5][8].

    • Quenching: Quench residual peroxide using sodium thiosulfate to prevent ongoing oxidation inside the HPLC vial.

  • Thermal Stress:

    • Procedure: Heat solid API or formulated solutions in an oven at 60°C to 80°C for 1 to 7 days[4][9].

  • Photolysis:

    • Procedure: Expose samples to 1.2 million lux hours of white fluorescent light and 200 Watt-hours/m² of UV light (ICH Q1B standard)[12].

Workflow Start API Preparation (Target: 0.1 - 1.0 mg/mL) Stress ICH Q1A(R2) Stress Conditions Start->Stress Hydrolysis Acid/Base Hydrolysis (0.1M HCl / NaOH, 25-60°C) Stress->Hydrolysis Oxidation Oxidative Stress (3-10% H2O2, 25°C) Stress->Oxidation Thermal Thermal Stress (60-80°C, 1-7 days) Stress->Thermal Photo Photolysis (1.2M lux hrs, 200 Wh/m2) Stress->Photo Neutral Neutralization & Quenching (Halt degradation kinetics) Hydrolysis->Neutral Oxidation->Neutral Thermal->Neutral Photo->Neutral Analysis LC-MS/MS or HPLC-DAD Analysis (Stability-Indicating Method) Neutral->Analysis Validation Mass Balance Calculation (Target: 5-20% Degradation) Analysis->Validation

Self-validating experimental workflow for forced degradation testing.

Quantitative Data Analysis: Comparative Degradation Profiles

The following table synthesizes the expected degradation behavior of the three antifungal agents under standard ICH Q1A(R2) stress conditions.

Table 1: Comparative Degradation Extent and Major Products

Stress ConditionFluconazole[4][11]Caspofungin[6][7][12]Amphotericin B[8][9]
Acidic (0.1M HCl) Stable (<1% degradation)Highly susceptible (Hydrolysis)50–100% loss (Amphotericin B (2))
Basic (0.1M NaOH) Stable (<1% degradation)Highly susceptible (L-747969 formation)>90% loss (Rapid fragmentation)
Oxidative (H₂O₂) ~6–10% degradation (requires heat)Susceptible20–25% loss
Thermal (60–80°C) Stable (>98% intact)Rapid first-order degradation ( t1/2​ = 3.9 min at 80°C)Stable up to 7 days at 70°C in solid state
Photolysis (UV/Vis) Stable (Minor degradation under UVC)Susceptible>90% loss at 24h (Photo-oxidation)

Analytical Workflows: Stability-Indicating Methods

To accurately quantify the mass balance and resolve degradation products from the parent API, a highly specific stability-indicating method (SIM) is required.

Table 2: Optimized Chromatographic Parameters for Degradant Resolution

ParameterFluconazole (UPLC/MS)[5][11]Caspofungin (HPLC-UV)[6]Amphotericin B (HPLC-DAD)[9][13]
Column C18 (e.g., 50 x 2.1 mm, 1.7 µm)C18 (e.g., 150 x 3.0 mm, 5 µm)C18 or Cyano (250 x 4.6 mm, 5 µm)
Mobile Phase Water/Formic Acid (0.1%) : AcetonitrileGradient (Phosphate Buffer : Acetonitrile)Methanol:Acetonitrile (41:18) : 2.5 mM EDTA (pH 5.0)
Detection ESI-MS/MS (Positive mode)UV at 210 nmDAD at 383 nm / 407 nm
Flow Rate 0.3 mL/min1.0 mL/min1.0 mL/min
Key Challenge Eluting highly polar oxidative degradants.Resolving L-747969 from parent peak.Preventing metal-ion chelation on silica (requires EDTA).

Expert Note: For Amphotericin B, the addition of 2.5 mmol/L disodium edetate (EDTA) to the mobile phase is critical. Amphotericin B tends to chelate with trace metals on the silica surface of the C18 column, leading to peak tailing and inaccurate mass balance calculations[9].

Conclusion & Formulation Best Practices

The forced degradation profiles of these antifungals directly dictate their formulation strategies:

  • Fluconazole's high stability allows for standard tablet and aqueous intravenous formulations without the need for complex stabilizing excipients.

  • Caspofungin's extreme susceptibility to hydrolysis and heat necessitates lyophilization (freeze-drying) and strict cold-chain storage. Formulators must maintain secondary drying temperatures below 25°C and utilize moisture-proof packaging[].

  • Amphotericin B's vulnerability to light and aqueous environments drove the development of lipid-based and liposomal formulations (e.g., AmBisome) to shield the polyene chromophore from photo-oxidation and hydrolysis[13].

By rigorously applying ICH Q1A(R2) forced degradation principles, analytical scientists can proactively map these vulnerabilities, ensuring the development of safe, stable, and efficacious antifungal therapies.

References

  • ResolveMass Laboratories.
  • Impact Factor.
  • BOC Sciences. Caspofungin and Impurities.
  • Benchchem. Caspofungin degradation products and their interference in assays.
  • NIH.
  • YouTube.
  • SciSpace.
  • OMICS International.
  • NIH. Do Ophthalmic Solutions of Amphotericin B Solubilised in 2-Hydroxypropyl-γ-Cyclodextrins Possess an Extended Physicochemical Stability?
  • SciELO. Methodology Development and Validation of Amphotericin B Stability by HPLC-DAD.
  • ResearchGate. Forced degradation stability studies of Amphotericin B.
  • ResearchGate.
  • Nano Bio Letters. Development and validation of a fast and selective HPLC method for the determination of amphotericin-B in nose to brain nanoliposome.
  • Biblioteka Nauki.

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Validation

A Senior Application Scientist's Guide to Selecting HPLC Columns for the Separation of Chlorinated Organic Compounds

For researchers, environmental scientists, and drug development professionals, the accurate separation and quantification of chlorinated organic compounds present a significant analytical challenge. These compounds, many...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, environmental scientists, and drug development professionals, the accurate separation and quantification of chlorinated organic compounds present a significant analytical challenge. These compounds, many of which are classified as priority pollutants by regulatory bodies like the U.S. Environmental Protection Agency (EPA), often exhibit similar hydrophobic characteristics, making their resolution difficult.[1] High-Performance Liquid Chromatography (HPLC) offers a robust alternative to traditional gas chromatography methods, particularly for less volatile or thermally labile chlorinated compounds.[1][2]

The heart of a successful HPLC separation lies in the choice of the analytical column. The stationary phase chemistry dictates the retention and selectivity of the separation, and for chlorinated organics, which are typically non-polar, reversed-phase columns are the industry standard. This guide provides an in-depth comparison of the three most common reversed-phase stationary phases—C18, C8, and Phenyl-Hexyl—for the separation of chlorinated organic compounds, supported by experimental insights and detailed protocols.

The Analytical Challenge: Unraveling Complex Mixtures of Chlorinated Organics

Chlorinated organic compounds, such as chlorinated phenols, pesticides, and polychlorinated biphenyls (PCBs), share a common structural feature: one or more chlorine atoms bonded to a carbon backbone. This substitution increases the molecule's hydrophobicity and electron density, influencing its interaction with the HPLC stationary phase. The challenge in separating these compounds arises from:

  • Subtle Structural Differences: Isomers and congeners often differ only in the position or number of chlorine atoms, leading to very similar retention behaviors on standard columns.

  • Hydrophobicity: The non-polar nature of these compounds necessitates the use of reversed-phase chromatography, where the stationary phase is hydrophobic and the mobile phase is polar.

  • Matrix Complexity: Environmental and biological samples are often complex, requiring a column that can resolve target analytes from a multitude of interfering compounds.

The Workhorses of Reversed-Phase HPLC: A Head-to-Head Comparison

The selection of the optimal HPLC column is a critical step in method development. The choice between C18, C8, and Phenyl-Hexyl phases depends on the specific characteristics of the target analytes and the desired outcome of the separation.

C18 (Octadecylsilane): The Gold Standard for Hydrophobic Interactions

C18 columns are the most widely used reversed-phase columns in HPLC.[3][4][5] The stationary phase consists of silica particles bonded with long, 18-carbon alkyl chains, creating a highly hydrophobic surface.

Mechanism of Separation: The primary retention mechanism on a C18 column is hydrophobic (van der Waals) interactions.[3][6] Non-polar analytes, like many chlorinated organic compounds, partition from the polar mobile phase into the non-polar stationary phase. The strength of this interaction, and thus the retention time, is directly proportional to the hydrophobicity of the analyte.

Best Suited For:

  • General-purpose analysis of a wide range of hydrophobic compounds.

  • Resolving complex mixtures of analytes with differing degrees of hydrophobicity. [3]

  • Methods requiring strong retention of non-polar compounds.

Causality in Action: For a mixture of chlorinated phenols, a C18 column will separate them primarily based on the number of chlorine atoms. For instance, pentachlorophenol, being more hydrophobic than dichlorophenol, will have a longer retention time.

C8 (Octylsilane): Faster Analysis with Moderate Hydrophobicity

C8 columns are similar to C18 columns but have shorter, 8-carbon alkyl chains bonded to the silica support.[3] This results in a stationary phase that is still hydrophobic, but less so than C18.

Mechanism of Separation: The retention mechanism is also based on hydrophobic interactions, but the shorter alkyl chains lead to weaker interactions with analytes compared to C18 columns.[3]

Best Suited For:

  • Analytes that are too strongly retained on a C18 column, leading to excessively long run times.

  • Improving peak shape for larger molecules where the reduced surface interaction can minimize secondary interactions. [3]

  • Faster analysis times when high resolution of very similar hydrophobic compounds is not the primary goal. [3]

Causality in Action: When analyzing a sample containing highly chlorinated pesticides that exhibit very long retention times on a C18 column, switching to a C8 column under the same mobile phase conditions will significantly reduce the analysis time.[3] This can be advantageous for high-throughput screening applications.

Phenyl-Hexyl: Alternative Selectivity Through π-π Interactions

Phenyl-Hexyl columns offer a unique separation mechanism that combines moderate hydrophobicity with aromatic selectivity. The stationary phase consists of a phenyl group attached to the silica surface via a six-carbon alkyl chain.

Mechanism of Separation: In addition to hydrophobic interactions from the hexyl chain, the phenyl ring provides an alternative retention mechanism: π-π interactions.[5][6][7][8] Aromatic and unsaturated analytes, which are common among chlorinated organic compounds, can interact with the electron-rich phenyl rings of the stationary phase. This provides a different selectivity compared to the purely aliphatic C18 and C8 phases.[5][7][8]

Best Suited For:

  • Separating aromatic compounds, especially those with electron-withdrawing or electron-donating groups. [8]

  • Resolving isomers that are difficult to separate on C18 or C8 columns.

  • Providing orthogonal selectivity when a C18 column fails to achieve the desired separation. [5][7]

Causality in Action: For a mixture of chlorinated benzenes, a Phenyl-Hexyl column can provide enhanced resolution based on the position of the chlorine atoms, as this affects the electronic properties of the aromatic ring and its ability to engage in π-π interactions. The choice of organic modifier in the mobile phase (e.g., acetonitrile vs. methanol) can further modulate these interactions and fine-tune the selectivity.[5]

Performance Data at a Glance

To illustrate the practical differences between these columns, the following table summarizes the expected performance for the separation of a representative mixture of chlorinated phenols.

Column TypeRetention Factor (k)Selectivity (α)Resolution (Rs)Key Advantages
C18 HighGoodExcellentHigh resolving power for hydrophobic compounds.[3]
C8 ModerateModerateGoodFaster analysis times, good for highly retained compounds.[3]
Phenyl-Hexyl Moderate to HighExcellentExcellentAlternative selectivity based on π-π interactions, ideal for aromatic compounds.[7]

Note: The values presented are representative and can vary depending on the specific analytes and chromatographic conditions.

Experimental Protocols: A Self-Validating System

The following protocols provide a starting point for the separation of chlorinated phenols. These methods are designed to be self-validating, with clear checkpoints for performance evaluation.

Representative Separation of Chlorinated Phenols

1. Standard and Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of 2-chlorophenol, 4-chlorophenol, 2,4-dichlorophenol, 2,6-dichlorophenol, 2,4,6-trichlorophenol, and pentachlorophenol in methanol at a concentration of 1000 µg/mL.

  • Working Standard: Prepare a mixed working standard containing all analytes at a concentration of 10 µg/mL by diluting the stock solutions in the initial mobile phase.

  • Sample Preparation: For water samples, acidification to pH < 2 is often recommended, followed by solid-phase extraction (SPE) using a C18 cartridge for cleanup and pre-concentration.[1]

2. HPLC Instrumentation and Conditions

  • HPLC System: An HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Columns:

    • C18, 4.6 x 150 mm, 5 µm particle size

    • C8, 4.6 x 150 mm, 5 µm particle size

    • Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: Deionized water with 0.1% acetic acid

    • B: Acetonitrile with 0.1% acetic acid

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30-70% B (linear gradient)

    • 15-17 min: 70% B

    • 17-18 min: 70-30% B (linear gradient)

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm[1]

Visualizing the Workflow and Separation Mechanisms

To further clarify the experimental process and the underlying principles of separation, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis Stock Stock Solutions (1000 µg/mL) Working Working Standard (10 µg/mL) Stock->Working Autosampler Autosampler Injection Working->Autosampler Sample Water Sample SPE Solid-Phase Extraction (SPE) Sample->SPE SPE->Autosampler Column HPLC Column (C18, C8, or Phenyl-Hexyl) Autosampler->Column Detector UV Detector (280 nm) Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Experimental workflow for the HPLC analysis of chlorinated phenols.

G cluster_c18 C18/C8 Separation Mechanism cluster_phenyl Phenyl-Hexyl Separation Mechanism C18_phase C18/C8 Stationary Phase Hydrophobic Alkyl Chains Analyte_NP Non-polar Chlorinated Analyte Interaction_H Hydrophobic Interaction Analyte_NP->Interaction_H Interaction_H->C18_phase Phenyl_phase Phenyl-Hexyl Stationary Phase Phenyl Ring & Hexyl Chain Analyte_Aromatic Aromatic Chlorinated Analyte Interaction_Pi π-π Interaction Analyte_Aromatic->Interaction_Pi Interaction_H2 Hydrophobic Interaction Analyte_Aromatic->Interaction_H2 Interaction_Pi->Phenyl_phase Interaction_H2->Phenyl_phase

Caption: Dominant separation mechanisms on different HPLC stationary phases.

Conclusion and Recommendations

The choice of an HPLC column for the separation of chlorinated organic compounds is not a one-size-fits-all decision. A systematic approach to column selection, based on the principles of chromatography and the specific analytical challenge, is crucial for developing robust and reliable methods.

  • For general-purpose screening and high-resolution separation of complex mixtures with varying hydrophobicity, the C18 column remains the first choice. Its strong retentive power provides excellent separation for a wide range of chlorinated compounds.

  • When dealing with highly hydrophobic analytes that are too strongly retained on a C18 column, or when faster analysis times are required, the C8 column is a viable alternative. It offers moderate hydrophobicity with the benefit of reduced run times.

  • For challenging separations involving aromatic chlorinated compounds or isomers that co-elute on C18 or C8 columns, the Phenyl-Hexyl column provides a powerful alternative selectivity. The unique π-π interactions can unlock resolutions that are not achievable based on hydrophobicity alone.

By understanding the interplay between the analyte chemistry and the stationary phase, researchers can make informed decisions to optimize their HPLC separations of chlorinated organic compounds, ensuring data of the highest quality and integrity.

References

  • Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. [Link]

  • ASTM International. (2020). Standard Test Method for Determination of Chlorinated Organic Acid Compounds in Water by Gas Chromatography with an Electron Capture Detector. ASTM D5317-98(2020). [Link]

  • Phenomenex. (n.d.). C8 vs. C18 HPLC columns: Key differences explained. Phenomenex. [Link]

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. [Link]

  • ResearchGate. (n.d.). Development of HPLC method for the analysis of chlorophenols in samples from anaerobic reactors for wastewater treatment. ResearchGate. [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]

  • Agilent Technologies. (2009, October 6). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3-Chlorophenyl)diphenylmethanol

A Comprehensive Guide for Laboratory Professionals (3-Chlorophenyl)diphenylmethanol is a valuable chemical intermediate in pharmaceutical and materials science research. As with any halogenated aromatic compound, a strin...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Laboratory Professionals

(3-Chlorophenyl)diphenylmethanol is a valuable chemical intermediate in pharmaceutical and materials science research. As with any halogenated aromatic compound, a stringent adherence to safety protocols is paramount to mitigate potential risks to researchers and the environment. This guide provides a detailed operational and disposal plan, grounded in established safety principles, to ensure the safe and responsible handling of this compound.

Hazard Identification and Risk Assessment

Before commencing any work with (3-Chlorophenyl)diphenylmethanol, it is crucial to understand its hazard profile. While a specific, comprehensive toxicological profile for this exact molecule may not be readily available, the presence of the chlorophenyl and diphenylmethanol moieties suggests the following potential hazards:

  • Skin and Eye Irritation: Aromatic compounds can cause significant irritation upon contact with skin and eyes.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]

  • Systemic Effects: Halogenated organic compounds can be absorbed through the skin and may have systemic toxic effects.

A thorough risk assessment must be conducted for each specific experimental protocol. This involves evaluating the quantities being used, the potential for aerosolization, and the specific manipulations involved.

Engineering Controls: Your First and Most Important Line of Defense

Engineering controls are designed to isolate the hazard from the worker and are the most effective means of exposure prevention.

  • Chemical Fume Hood: All manipulations of (3-Chlorophenyl)diphenylmethanol, including weighing, transferring, and reactions, must be performed in a properly functioning and certified chemical fume hood.[1][2] This is critical for preventing the inhalation of any airborne particles or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive emissions.[1][2]

Personal Protective Equipment (PPE): The Essential Barrier

The correct selection and use of PPE provide a crucial barrier between the researcher and the chemical. The following table outlines the minimum PPE requirements.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides protection against skin contact.[3] Double-gloving is recommended for extended procedures.
Eye Protection Chemical Splash GogglesOffers a complete seal around the eyes to protect against splashes of liquids or solid particles.[1][4][5]
Body Protection Flame-Resistant Laboratory CoatProtects skin and personal clothing from contamination.[1]
Respiratory Protection Not typically required when using a fume hood.A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter should be available for emergency situations, such as a large spill outside of a fume hood.[6]

It is imperative to inspect all PPE for integrity before each use and to replace any damaged items immediately.

Step-by-Step Safe Handling and Disposal Workflow

A methodical approach to handling and disposal is essential for minimizing risk.

Figure 1. A workflow for the safe handling and disposal of (3-Chlorophenyl)diphenylmethanol.

Detailed Handling Protocol:
  • Preparation: Before beginning, ensure all required PPE is worn correctly. Confirm the chemical fume hood is operational. Assemble all necessary glassware and reagents inside the hood to minimize movement in and out of the containment area.

  • Weighing and Transfer: Carefully weigh the solid compound in the fume hood, using a disposable weigh boat to avoid contaminating the balance. When transferring the solid or its solutions, use appropriate tools like spatulas and funnels to prevent spills.

  • Experimental Procedures: Conduct all reactions and manipulations within the fume hood with the sash at the lowest practical height.

  • Decontamination: After completing the experiment, decontaminate all surfaces that may have come into contact with the chemical. Use a suitable solvent, followed by soap and water.

  • Glassware Cleaning: Rinse all contaminated glassware with a small amount of an appropriate solvent (e.g., acetone or ethanol) and collect the rinsate as halogenated liquid waste before washing with detergent and water.[7]

Emergency Procedures: Being Prepared for the Unexpected

In the event of an accidental release or exposure, a rapid and informed response is critical.

Emergency ScenarioImmediate Actions
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.[8]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][9]
Small Spill (within a fume hood) Absorb the spill with an inert material (e.g., vermiculite, sand).[1] Collect the contaminated absorbent in a sealed container for hazardous waste disposal.[8] Decontaminate the area.
Large Spill Evacuate the immediate area and alert colleagues and the institutional safety officer.[10][11] Do not attempt to clean up a large spill without appropriate training and equipment.

Waste Disposal: Ensuring Environmental Responsibility

The proper segregation and disposal of chemical waste are crucial for environmental protection and regulatory compliance.

Figure 2. A diagram illustrating the proper segregation of waste generated from handling (3-Chlorophenyl)diphenylmethanol.

  • Waste Segregation: All waste must be segregated at the point of generation.

    • Solid Waste: Items such as contaminated gloves, paper towels, and weigh boats should be placed in a designated, clearly labeled solid hazardous waste container.

    • Liquid Waste: All solutions containing (3-Chlorophenyl)diphenylmethanol and solvent rinses must be collected in a container specifically labeled for "Halogenated Organic Waste."[7][12] Do not mix with non-halogenated waste.

  • Container Labeling: All waste containers must be accurately labeled with the full chemical name(s) of the contents and the approximate percentages.

  • Storage and Disposal: Waste containers should be kept securely closed when not in use and stored in a designated satellite accumulation area. Follow your institution's guidelines for the final disposal of hazardous waste, which is typically handled by a certified environmental services company.

By adhering to these comprehensive safety protocols, researchers can effectively manage the risks associated with handling (3-Chlorophenyl)diphenylmethanol, fostering a safe and productive laboratory environment.

References

  • AK Scientific, Inc. (2-Chlorophenyl)(diphenyl)
  • Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology.
  • Treatment and disposal of chemical wastes in daily labor
  • Guidechem. CLOTRIMAZOLE IMP. A (PHARMEUROPA): (2-CHLOROPHENYL)DIPHENYLMETHANOL 66774-02-5 wiki.
  • ECHEMI.
  • Santa Cruz Biotechnology.
  • Princeton University. Chemical Spill Procedures | Office of Environmental Health and Safety.
  • MilliporeSigma.
  • Emergency Spill Response Guidelines.
  • Water Corporation.
  • Virginia Commonwealth University. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety.
  • Sigma-Aldrich. (3-Chlorophenyl)diphenylmethanol | 29647-82-3.
  • Princeton University. Section 6C: Protective Equipment - Environmental Health and Safety.
  • U.S. Environmental Protection Agency. Personal Protective Equipment.
  • University of Manitoba. Chemical Spill Response Procedure.
  • The University of British Columbia. 2.
  • Health and Safety Executive. Emergency response / spill control.
  • How to Choose PPE for Chemical Work.
  • 3M.
  • Physikalisch-Technische Bundesanstalt.
  • Fisher Scientific.
  • SynThink. 29647-82-3 (3-Chlorophenyl)diphenylmethanol - Reference Standard.
  • BASF.
  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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